2-Hydrazino Adenosine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7O4/c11-7-4-8(15-10(14-7)16-12)17(2-13-4)9-6(20)5(19)3(1-18)21-9/h2-3,5-6,9,18-20H,1,12H2,(H3,11,14,15,16)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYFDGKAUSOEIS-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438687 | |
| Record name | 2-Hydrazino-adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15763-11-8 | |
| Record name | 2-Hydrazino-adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydrazino-adenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hydrazinyladenosine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU7J2K7WZV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Hydrazino Adenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for 2-Hydrazino Adenosine, a key intermediate in the development of various adenosine receptor ligands. The synthesis commences with the commercially available precursor, 2-chloroadenosine, and involves a direct nucleophilic aromatic substitution with hydrazine. This document furnishes a detailed experimental protocol, presents quantitative data in a structured format, and includes visualizations of the synthetic route and experimental workflow to facilitate a comprehensive understanding for researchers in the field.
Proposed Synthetic Pathway
The synthesis of this compound is achieved through a one-step process starting from 2-chloroadenosine. The core of this transformation is a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position of the purine ring is displaced by a hydrazinyl group.
Reaction Scheme:
Caption: Proposed synthesis of this compound from 2-chloroadenosine.
Experimental Protocol
This protocol is a synthesized methodology based on established procedures for similar nucleophilic aromatic substitutions on purine rings.
Materials:
-
2-Chloroadenosine
-
Hydrazine hydrate (85% or higher)
-
Ethanol (absolute)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloroadenosine (1.0 eq) in absolute ethanol.
-
Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (typically 10-20 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain it at this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., DCM:MeOH 9:1). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel. A gradient elution system of dichloromethane and methanol is typically effective. The fractions containing the pure product, as identified by TLC, are collected and combined.
-
Isolation: The solvent from the combined fractions is removed under reduced pressure to yield this compound as a solid. The product should be dried under vacuum to remove any residual solvent.
Experimental Workflow:
Caption: A typical workflow for the synthesis and purification of this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 2-Chloroadenosine |
| Reagent | Hydrazine Hydrate |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4 - 8 hours |
| Typical Yield | 70 - 90% (reported in similar syntheses) |
| Purification Method | Silica Gel Column Chromatography |
| Eluent System (TLC/Column) | Dichloromethane:Methanol (e.g., 9:1 v/v) |
Safety Precautions
-
Hydrazine is highly toxic and a suspected carcinogen. Always handle hydrazine hydrate in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The reaction should be conducted with care, and heating should be controlled to avoid vigorous boiling.
-
Dispose of all chemical waste according to institutional safety guidelines.
This technical guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature for specific details and to optimize the reaction conditions for their particular needs. The provided protocol and data serve as a valuable starting point for the efficient and safe production of this important chemical intermediate.
2-Hydrazino Adenosine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydrazino Adenosine is a purine nucleoside analog that has garnered interest within the scientific community, primarily as a key intermediate in the synthesis of potent and selective A₂A adenosine receptor agonists. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this compound. The document details experimental protocols for its synthesis and characterization, including its potential reactivity and spectroscopic profile. Furthermore, it elucidates the A₂A adenosine receptor signaling pathway, a critical target for therapeutic intervention in various pathological conditions, and provides methodologies for assessing the biological activity of this compound derivatives.
Chemical Properties of this compound
This compound is a derivative of the naturally occurring nucleoside, adenosine, where a hydrazino group (-NHNH₂) is substituted at the 2-position of the purine ring. This modification significantly influences the electronic properties of the purine system and provides a reactive handle for further chemical elaboration.
Structure and Nomenclature
-
IUPAC Name: (2R,3R,4S,5R)-2-(6-amino-2-hydrazinyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
-
CAS Number: 15763-11-8
-
Molecular Formula: C₁₀H₁₅N₇O₄
-
Molecular Weight: 297.27 g/mol
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Melting Point | >200 °C (with decomposition) |
| pKa | ~3.5 (adenine N1), ~10.5 (hydrazino group) |
| Solubility | Soluble in DMSO and aqueous acids; sparingly soluble in water and polar organic solvents. |
| Appearance | White to off-white solid |
Spectroscopic Data (Predicted)
Detailed experimental spectroscopic data for this compound is not currently published. However, based on the structure, the following characteristic signals can be anticipated.
¹H NMR (in DMSO-d₆):
-
H-8: ~8.0 ppm (singlet)
-
NH₂ (adenine): Broad singlet
-
NH and NH₂ (hydrazino): Broad singlets, exchangeable with D₂O
-
Ribose protons (H-1', H-2', H-3', H-4', H-5'): Complex multiplets in the region of 3.5-6.0 ppm
¹³C NMR (in DMSO-d₆):
-
Signals corresponding to the purine ring carbons and the ribose carbons. The C-2 carbon attached to the hydrazino group would show a characteristic upfield shift compared to adenosine.
Mass Spectrometry (ESI-MS):
-
[M+H]⁺: m/z 298.12
-
Fragmentation: Expect cleavage of the glycosidic bond to yield fragments corresponding to the protonated purine base (2-hydrazinoadenine) and the ribose sugar.
Synthesis of this compound
The most plausible synthetic route to this compound involves the nucleophilic substitution of a suitable leaving group at the 2-position of an adenosine derivative with hydrazine. A common precursor for this transformation is 2-chloroadenosine.
Experimental Protocol: Synthesis from 2-Chloroadenosine
Materials:
-
2-Chloroadenosine
-
Hydrazine hydrate
-
Ethanol or other suitable solvent
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve 2-chloroadenosine in a suitable solvent such as ethanol.
-
Under an inert atmosphere, add an excess of hydrazine hydrate to the solution. The reaction is typically carried out at an elevated temperature (e.g., reflux) to drive the substitution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
The Core Mechanism of Action of 2-Hydrazinoadenosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 2-Hydrazinoadenosine, a purine nucleoside analog. Based on its structural similarity to known A2A adenosine receptor agonists and its classification as an impurity of Regadenoson, 2-Hydrazinoadenosine is characterized as a selective agonist of the A2A adenosine receptor. This guide details its interaction with the receptor, the subsequent intracellular signaling cascade, and the physiological responses it elicits. While direct quantitative data for 2-Hydrazinoadenosine is limited, this document compiles relevant data from its parent compound, Regadenoson, and other well-characterized A2A agonists to provide a robust understanding of its pharmacological profile. Detailed experimental protocols for assessing A2A receptor agonism and diagrams of the key signaling pathways are provided to facilitate further research and drug development efforts.
Introduction
2-Hydrazinoadenosine is a synthetic derivative of adenosine, a ubiquitous endogenous nucleoside that plays a critical role in various physiological processes. As a member of the 2-substituted adenosine analog family, it exhibits selectivity for the A2A adenosine receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the coronary arteries, immune cells, and the brain. The activation of the A2A receptor is known to induce significant physiological effects, including vasodilation and anti-inflammatory responses. 2-Hydrazinoadenosine is also identified as "Regadenoson Impurity 19," linking it directly to Regadenoson, a potent and selective A2A agonist used in cardiac stress testing.[1] This association strongly suggests a similar mechanism of action for 2-Hydrazinoadenosine, centered on the activation of the A2A adenosine receptor signaling pathway.
Molecular Target: The A2A Adenosine Receptor
The primary molecular target of 2-Hydrazinoadenosine is the A2A adenosine receptor (A2AR). The A2AR is a member of the P1 class of purinergic receptors and is coupled to the stimulatory G-protein, Gs.[2] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gs protein.
Binding Affinity and Potency
Table 1: Binding Affinities (Ki) and Potency (EC50) of Selected A2A Receptor Agonists
| Compound | Receptor | Species | Ki (nM) | EC50 (nM) - cAMP Assay | Reference |
| Regadenoson | A2A | Human | 13.7 | 6.4 | [3] |
| 2-[N'-[3-(4-nitrophenyl)allylidene] hydrazinoadenosine | A2A | Rat | 23 | N/A | [4] |
| CGS-21680 | A2A | Rat | 15-22 | N/A | [5] |
| NECA | A2A | Human | 14 | N/A | [5] |
N/A: Not Available
Signaling Pathway
The mechanism of action of 2-Hydrazinoadenosine, as an A2A receptor agonist, is initiated by its binding to the receptor, which triggers a well-defined intracellular signaling cascade.
Gs Protein Activation and cAMP Production
Binding of 2-Hydrazinoadenosine to the A2A receptor induces a conformational change in the receptor, facilitating its interaction with the heterotrimeric Gs protein. This interaction promotes the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs). The activated Gαs-GTP complex then dissociates from the βγ-subunits and binds to and activates adenylyl cyclase.[6] Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels.
A2A Receptor Signaling Pathway
Downstream Effectors: PKA and EPAC
The primary downstream effectors of cAMP are Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).
-
Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits are then able to phosphorylate a variety of substrate proteins on serine and threonine residues, leading to the modulation of their activity. This phosphorylation cascade ultimately results in various cellular responses, including smooth muscle relaxation (vasodilation) and inhibition of inflammatory cell function.
-
Exchange Protein directly activated by cAMP (EPAC): EPACs are guanine nucleotide exchange factors for the small G-proteins Rap1 and Rap2. Upon binding of cAMP, EPACs undergo a conformational change that allows them to activate Rap proteins, which in turn regulate a number of cellular processes, including cell adhesion, secretion, and gene expression.
Physiological Effects
The activation of the A2A receptor by 2-Hydrazinoadenosine is expected to produce physiological effects consistent with other A2A agonists.
-
Vasodilation: A2A receptors are highly expressed in vascular smooth muscle cells, particularly in the coronary arteries. Their activation leads to an increase in cAMP, which in turn activates PKA. PKA phosphorylates and inhibits myosin light chain kinase, leading to smooth muscle relaxation and vasodilation. This is the basis for the use of A2A agonists in cardiac stress testing.[4]
-
Anti-inflammatory Effects: A2A receptors are also expressed on various immune cells, including neutrophils, macrophages, and T-cells. Activation of these receptors generally leads to an immunosuppressive response by inhibiting the activation and function of these cells, thereby reducing inflammation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of A2A receptor agonists like 2-Hydrazinoadenosine.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the A2A receptor.
-
Materials:
-
Cell membranes expressing the human A2A adenosine receptor.
-
Radioligand (e.g., [³H]-CGS21680 or [³H]-ZM241385).
-
Test compound (2-Hydrazinoadenosine).
-
Non-specific binding control (e.g., a high concentration of a known A2A agonist or antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
-
-
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Radioligand Binding Assay Workflow
cAMP Accumulation Assay
This functional assay measures the ability of a test compound to stimulate the production of intracellular cAMP, indicating its agonist activity at the A2A receptor.
-
Materials:
-
A cell line expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).
-
Test compound (2-Hydrazinoadenosine).
-
A known A2A receptor agonist (positive control).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Protocol:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Remove the culture medium and replace it with stimulation buffer containing a PDE inhibitor. Incubate for a short period.
-
Add serial dilutions of the test compound or positive control to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Lyse the cells according to the detection kit protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
Plot the cAMP concentration against the test compound concentration to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
cAMP Accumulation Assay Workflow
Conclusion
2-Hydrazinoadenosine is a selective A2A adenosine receptor agonist. Its mechanism of action involves binding to the A2A receptor, leading to the activation of the Gs protein and a subsequent increase in intracellular cAMP levels. This second messenger then activates downstream effectors, primarily PKA and EPAC, to elicit physiological responses such as vasodilation and anti-inflammatory effects. While direct experimental data on 2-Hydrazinoadenosine is scarce, its structural relationship to Regadenoson and other 2-substituted adenosine analogs provides a strong basis for understanding its pharmacological profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the specific properties of 2-Hydrazinoadenosine and its potential therapeutic applications. properties of 2-Hydrazinoadenosine and its potential therapeutic applications.
References
- 1. Activation of the A2A adenosine G-protein-coupled receptor by conformational selection | Semantic Scholar [semanticscholar.org]
- 2. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]
- 3. Regadenoson Stress Testing: A Comprehensive Review With a Focused Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Advent of a Novel Adenosine Analog: A Technical History of 2-Hydrazino Adenosine
For researchers, scientists, and professionals in drug development, the exploration of novel molecular scaffolds that interact with specific biological targets is a cornerstone of therapeutic innovation. Among the vast landscape of purine chemistry, 2-Hydrazino Adenosine has emerged as a significant entity, primarily recognized for its role as a key intermediate in the synthesis of potent and selective adenosine A2A receptor agonists. This technical guide delves into the discovery, synthesis, and biological evaluation of this compound and its derivatives, providing a comprehensive resource for its application in modern medicinal chemistry.
The journey of this compound is intrinsically linked to the broader history of adenosine receptor agonist development. Adenosine, a ubiquitous endogenous purine nucleoside, plays a critical role in a myriad of physiological processes by activating four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The pursuit of selective agonists for these receptors has been a long-standing goal in drug discovery, with the A2A receptor being a particularly attractive target for its involvement in vasodilation, inflammation, and neuroprotection.
The development of synthetic analogs has been driven by the need to overcome the pharmacological limitations of adenosine itself, such as its short half-life and lack of receptor selectivity. Early modifications focused on the N6 and C2 positions of the adenine ring. The introduction of a hydrazino group at the C2 position represents a key synthetic advancement, providing a versatile handle for further chemical elaboration to create a diverse library of adenosine receptor ligands.
Synthesis and Chemical Evolution
The primary route for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group at the 2-position of the adenosine scaffold. The most common precursor is 2-chloroadenosine, which is readily available through established synthetic methods. The reaction of 2-chloroadenosine with hydrazine hydrate, typically in a suitable solvent and under controlled temperature, yields this compound.
A patent describing the preparation of an A2A-adenosine receptor agonist provides a representative synthesis of 2-hydrazinoadenosine. In this process, 2-chloroadenosine is reacted with hydrazine hydrate in 2-propanol. The mixture is heated to reflux and stirred for a period of 2-4 hours to facilitate the displacement of the chloro group by the hydrazino moiety. Following the reaction, the product is isolated and dried under vacuum.[1]
The true synthetic utility of this compound lies in its reactivity. The hydrazine group serves as a nucleophile that can readily react with various electrophiles, particularly aldehydes and ketones, to form stable hydrazone derivatives. This straightforward condensation reaction allows for the introduction of a wide array of substituents at the 2-position, enabling the systematic exploration of the structure-activity relationship (SAR) of these novel adenosine analogs.
A seminal study in this area detailed the preparation of a series of 2-[N'-(3-arylallylidene)hydrazino]adenosines.[2] These compounds were synthesized by reacting this compound with various cinnamaldehyde derivatives. This work demonstrated the feasibility of creating a library of diverse structures based on the this compound core.
Biological Activity and Therapeutic Potential
The primary biological target of interest for this compound derivatives has been the adenosine A2A receptor. These compounds have been extensively evaluated for their agonist properties and their potential as therapeutic agents, particularly as vasodilators for applications such as myocardial perfusion imaging.
The research into 2-[N'-(3-arylallylidene)hydrazino]adenosines revealed that these analogs possess A2A receptor affinity in the low nanomolar range, coupled with a weak interaction with the A1 receptor, indicating a favorable selectivity profile.[2] Functional experiments demonstrated that several of these compounds are potent inducers of vasorelaxation, an A2A-mediated response, without significant effects on heart rate, which is primarily an A1-mediated action.[2]
Quantitative Biological Data
The following table summarizes the key quantitative data for a representative this compound derivative, highlighting its potency at the adenosine A2A receptor.
| Compound | Receptor Target | Assay Type | Measured Value | Reference |
| 2-[N'-[3-(4-nitrophenyl)allylidene] hydrazinoadenosine | Rat Adenosine A2A | Radioligand Binding | Ki = 23 nM | [2] |
Experimental Protocols
The characterization of this compound derivatives relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for the key experiments cited in the evaluation of these compounds.
Synthesis of this compound
Materials:
-
2-Chloroadenosine
-
Hydrazine hydrate
-
2-Propanol
Procedure:
-
A flask equipped with a mechanical stirrer, gas inlet, gas outlet, and reflux condenser is charged with 2-chloroadenosine.
-
2-Propanol is added to the flask, followed by the addition of hydrazine hydrate.
-
The reaction mixture is heated to reflux under constant stirring for a duration of 2 to 4 hours.
-
Upon completion of the reaction, the mixture is cooled, and the solid product is collected.
-
The solid is dried under vacuum to yield 2-hydrazinoadenosine.[1]
Radioligand Binding Assay for Adenosine A2A Receptor Affinity
Materials:
-
Rat cortical membranes (source of A1 receptors) and rat striatal membranes (source of A2A receptors)
-
[3H]CHA (cyclohexyladenosine) for A1 receptor binding
-
[3H]CGS 21680 for A2A receptor binding
-
Test compounds (this compound derivatives)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Adenosine deaminase
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane preparations are incubated with the respective radioligand and various concentrations of the test compound in the incubation buffer. The buffer for A1 receptor binding assays is supplemented with adenosine deaminase to remove endogenous adenosine.
-
The reaction mixtures are incubated for a specified time (e.g., 120 min for A1, 60 min for A2A) at a controlled temperature (e.g., 25°C).
-
The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., R-PIA for A1, NECA for A2A).
-
The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition curves.
-
The Ki (inhibition constant) values are calculated from the IC50 values using the Cheng-Prusoff equation.
Aortic Ring Vasorelaxation Assay
Materials:
-
Thoracic aorta from male Sprague-Dawley rats
-
Krebs-Henseleit solution (oxygenated with 95% O2 / 5% CO2)
-
Phenylephrine (or other vasoconstrictor)
-
Test compounds (this compound derivatives)
-
Organ bath system with force transducers
Procedure:
-
The thoracic aorta is excised from the rats and cut into rings of approximately 3-4 mm in width.
-
The aortic rings are mounted in organ baths containing oxygenated Krebs-Henseleit solution maintained at 37°C.
-
The rings are allowed to equilibrate under a resting tension for a period of time (e.g., 60 minutes).
-
The aortic rings are pre-contracted with a vasoconstrictor such as phenylephrine to a stable plateau.
-
Once a stable contraction is achieved, cumulative concentration-response curves are generated by the stepwise addition of the test compounds.
-
The relaxation response at each concentration is measured as the percentage decrease from the pre-contracted tension.
-
The potency of the compounds is typically expressed as the EC50 value (the concentration that produces 50% of the maximal relaxation).
Signaling Pathways and Workflows
The biological effects of this compound derivatives as A2A receptor agonists are mediated through a well-defined signal transduction cascade. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows.
Conclusion
This compound stands as a testament to the power of synthetic chemistry in unlocking novel biological activities. Its discovery and development as a versatile intermediate have paved the way for the creation of potent and selective A2A adenosine receptor agonists. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this important class of compounds. The continued investigation of this compound derivatives holds promise for the development of new diagnostic and therapeutic agents targeting the adenosine receptor system. and therapeutic agents targeting the adenosine receptor system.
References
2-Hydrazino Adenosine: A Technical Guide to its Core Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazino adenosine is a synthetic purine nucleoside analog that has garnered significant interest within the scientific community, primarily for its role as a selective agonist for the A2A adenosine receptor. As a member of the broader class of 2-substituted adenosine derivatives, it serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of adenosine signaling. Its derivatives have been explored for various therapeutic applications, including as vasodilators and potential anti-inflammatory and anticancer agents. This technical guide provides an in-depth overview of the fundamental characteristics of this compound, focusing on its biological activity, mechanism of action, and the experimental methodologies used for its characterization.
Chemical and Physical Properties
This compound is structurally characterized by the presence of a hydrazine group at the C2 position of the adenine nucleobase. This modification is crucial for its biological activity and selectivity towards adenosine receptor subtypes.
| Property | Value |
| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-2-hydrazinyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
| Molecular Formula | C₁₀H₁₅N₇O₄ |
| Molecular Weight | 297.27 g/mol |
| CAS Number | 15763-11-8 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and aqueous solutions at specific pH |
Biological Activity and Data Presentation
The primary biological activity of this compound and its derivatives is the activation of adenosine receptors, with a marked selectivity for the A2A subtype. This selectivity profile makes it a valuable tool for dissecting the specific functions of the A2A receptor in various physiological processes.
Adenosine Receptor Binding Affinity
For instance, a series of 2-[N'-(3-arylallylidene)hydrazino]adenosines have been shown to possess A2A receptor affinity in the low nanomolar range with weak interaction at the A1 receptor.[1]
Table 1: Representative Binding Affinities (Ki in nM) of a this compound Derivative
| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A2B Receptor (Ki, nM) | A3 Receptor (Ki, nM) | Selectivity (A1/A2A) |
| 2-[N'-[3-(4-nitrophenyl)allylidene]hydrazino]adenosine | >1000 | 23 | Data not available | Data not available | >43 |
Data is compiled from available literature and may not represent a complete profile. The selectivity is calculated as the ratio of Ki (A1) / Ki (A2A).[1]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by acting as an agonist at the A2A adenosine receptor, which is a G-protein coupled receptor (GPCR). The binding of this compound to the A2A receptor initiates a cascade of intracellular events.
A2A Adenosine Receptor Signaling Pathway
The A2A receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein. Upon agonist binding, the Gs protein is activated, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to the physiological response.
Experimental Protocols
Synthesis of this compound (Representative Protocol)
A specific, detailed protocol for the synthesis of this compound is not widely published. However, a general and representative method for the synthesis of 2-substituted adenosine analogs, which can be adapted for the introduction of a hydrazine group, is presented below. This typically involves the displacement of a leaving group at the C2 position of a protected adenosine derivative with hydrazine.
Materials:
-
2-Chloroadenosine
-
Hydrazine hydrate
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Inert gas (e.g., Argon or Nitrogen)
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography (e.g., Dichloromethane/Methanol mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-chloroadenosine in anhydrous DMF.
-
Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate.
-
Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system to isolate the desired this compound.
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Radioligand Binding Assay Protocol
This protocol describes a competitive binding assay to determine the affinity of this compound for the A2A adenosine receptor.
Materials:
-
Cell membranes expressing the human A2A adenosine receptor
-
Radioligand (e.g., [³H]CGS 21680)
-
This compound (or derivative) as the competing ligand
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled agonist like NECA)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the A2A receptor-expressing cell membranes on ice and dilute to the desired protein concentration in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer (for total binding) or varying concentrations of this compound (for competition).
-
A fixed concentration of the radioligand.
-
The diluted membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Vasorelaxation Assay Protocol
This protocol describes an ex vivo method to assess the functional activity of this compound as a vasodilator.
Materials:
-
Isolated arterial rings (e.g., rat aorta)
-
Organ bath system with force transducer
-
Physiological salt solution (PSS), gassed with 95% O₂ / 5% CO₂
-
Vasoconstrictor (e.g., Phenylephrine)
-
This compound (or derivative)
-
Data acquisition system
Procedure:
-
Tissue Preparation: Isolate the artery and cut it into rings. Mount the rings in the organ bath chambers filled with PSS and maintained at 37°C.
-
Equilibration: Allow the arterial rings to equilibrate under a resting tension for a specified period.
-
Contraction: Induce a submaximal contraction of the arterial rings with a vasoconstrictor like phenylephrine.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Data Recording: Record the changes in isometric tension using the force transducer and data acquisition system.
-
Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the logarithm of the agonist concentration to generate a concentration-response curve and determine the EC50 value.
Conclusion
This compound and its derivatives are potent and selective A2A adenosine receptor agonists with significant potential in both basic research and drug development. Their ability to selectively activate the A2A receptor makes them invaluable tools for elucidating the receptor's role in various physiological and pathological conditions. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and functional assessment of these important compounds. Further research into the comprehensive pharmacological profiling and optimization of the pharmacokinetic properties of this compound derivatives may lead to the development of novel therapeutics for cardiovascular and inflammatory diseases.
References
2-Hydrazinoadenosine: A Versatile Synthetic Intermediate in Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
2-Hydrazinoadenosine is a key synthetic intermediate that serves as a versatile building block in the development of novel adenosine receptor modulators. Its unique chemical reactivity, particularly at the C2 position of the purine ring, allows for the introduction of a wide array of substituents, leading to the generation of diverse compound libraries with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 2-hydrazinoadenosine as a synthetic intermediate, with a focus on its role in the discovery of potent and selective A2A adenosine receptor (A2AAR) ligands.
Synthesis of 2-Hydrazinoadenosine
The synthesis of 2-hydrazinoadenosine is typically achieved through the nucleophilic displacement of a suitable leaving group at the C2 position of an adenosine precursor. A common and effective method involves the reaction of 2-chloroadenosine with hydrazine hydrate.
Experimental Protocol: Synthesis of 2-Hydrazinoadenosine from 2-Chloroadenosine
Materials:
-
2-Chloroadenosine
-
Hydrazine hydrate
-
Ethanol
-
Reflux apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
A mixture of 2-chloroadenosine (1.0 eq) and hydrazine hydrate (10.0 eq) in ethanol is heated at reflux for 24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum to afford 2-hydrazinoadenosine.
Yield: Quantitative data for yield should be determined empirically.
Spectroscopic Characterization
The structural confirmation of 2-hydrazinoadenosine is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: Spectroscopic Data for 2-Hydrazinoadenosine
| Technique | Observed Data |
| 1H NMR | Data to be obtained from experimental analysis. |
| 13C NMR | Data to be obtained from experimental analysis. |
| IR (cm-1) | Data to be obtained from experimental analysis. |
| Mass Spec (m/z) | Data to be obtained from experimental analysis. |
2-Hydrazinoadenosine as a Synthetic Intermediate
The primary utility of 2-hydrazinoadenosine lies in its capacity to serve as a scaffold for the synthesis of a diverse range of 2-substituted adenosine derivatives. The hydrazine moiety is a potent nucleophile and can readily undergo condensation reactions with various electrophiles, such as aldehydes and ketones, to form stable hydrazone linkages.
Synthetic Workflow: From 2-Chloroadenosine to 2-Substituted Adenosine Derivatives
Experimental Protocol: Synthesis of 2-(Alkylidenehydrazinyl)adenosine Derivatives
Materials:
-
2-Hydrazinoadenosine
-
Appropriate aldehyde or ketone (1.1 eq)
-
Methanol
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
To a solution of 2-hydrazinoadenosine in methanol, a catalytic amount of glacial acetic acid is added.
-
The corresponding aldehyde or ketone is then added, and the mixture is heated at reflux.
-
The reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the desired 2-(alkylidenehydrazinyl)adenosine derivative.
Application in Drug Discovery: Targeting the A2A Adenosine Receptor
2-Hydrazinoadenosine derivatives have emerged as a promising class of ligands for the A2A adenosine receptor, a G-protein coupled receptor implicated in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. The development of selective A2AAR agonists is a key area of research for the treatment of conditions such as Parkinson's disease and inflammation.
A study by a group of researchers detailed the design, synthesis, and biological evaluation of a series of 2-hydrazinyladenosine derivatives as A2AAR ligands.[1] Their work demonstrated that modifications at the 2-position of the adenosine scaffold can lead to compounds with high affinity and selectivity for the A2AAR.
Table 2: Binding Affinities (Ki, nM) of Selected 2-Hydrazinyladenosine Derivatives for Adenosine Receptors[1]
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | Selectivity (A1/A2A) |
| 23 | >1000 | 1.8 | >556 |
| 24 | >1000 | 6.4 | >156 |
| 30 | >1000 | 20 | >50 |
| 31 | >1000 | 67 | >15 |
| 42 | >1000 | 6.3 | >159 |
| 35 | 4.5 | >1000 | >222 (A2A/A1) |
The data clearly indicates that several synthesized derivatives exhibit potent and selective binding to the A2AAR, with compound 23 being the most potent.[1] Interestingly, compound 35 displayed high selectivity for the A1 receptor, highlighting the tunability of receptor selectivity through structural modifications at the 2-position.
Adenosine A2A Receptor Signaling Pathway
The activation of the A2A adenosine receptor by an agonist, such as a 2-hydrazinoadenosine derivative, initiates a downstream signaling cascade. The A2AR is coupled to a Gs protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB).
Conclusion
2-Hydrazinoadenosine is a highly valuable synthetic intermediate in the field of medicinal chemistry and drug discovery. Its straightforward synthesis and versatile reactivity provide a robust platform for the generation of diverse libraries of adenosine derivatives. The successful development of potent and selective A2A adenosine receptor agonists from this scaffold underscores its importance for researchers and scientists engaged in the discovery of novel therapeutics for a range of diseases. Further exploration of the chemical space accessible from 2-hydrazinoadenosine holds significant promise for the identification of new drug candidates with improved pharmacological profiles.
References
The Biological Activity of 2-Hydrazino Adenosine: A Technical Guide for Researchers
An In-depth Examination of a Potent and Selective Adenosine A2A Receptor Agonist
This technical guide provides a comprehensive overview of the biological activity of 2-Hydrazino Adenosine and its derivatives. It is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, medicinal chemistry, and cardiovascular research. This document details the mechanism of action, key signaling pathways, quantitative biological data, and experimental protocols associated with this class of compounds.
Core Biological Activity: A2A Adenosine Receptor Agonism
This compound and its analogues are potent and selective agonists of the A2A adenosine receptor.[1][2] This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, most notably in the cardiovascular system where it mediates vasodilation. The agonistic activity of this compound derivatives at the A2A receptor is responsible for their primary biological effect: relaxation of vascular smooth muscle, leading to a decrease in blood pressure.[1]
Quantitative Biological Data
The biological activity of this compound derivatives is typically quantified by their binding affinity (Ki) for adenosine receptors and their functional potency (EC50) in assays such as vasorelaxation. The following table summarizes key quantitative data for representative this compound analogues, highlighting their selectivity for the A2A receptor over the A1 receptor.
| Compound | A2A Receptor Ki (nM) | A1 Receptor Ki (nM) | Vasorelaxation EC50 (nM) | Reference(s) |
| 2-[N'-[3-(4-nitrophenyl)allylidene]hydrazino]adenosine (5g) | 23 | >1000 | - | [1] |
| 2-[N'-(2-furylmethylidene)hydrazino]adenosine (4b) | - | - | Potent | [1] |
| 2-[N'-(3-phenylallylidene)hydrazino]adenosine (5a) | - | - | Potent | [1] |
| 2-[N'-[3-(2-furyl)allylidene]hydrazino]adenosine (5b) | - | - | Potent | [1] |
| Compound 23 (a 2-hydrazinyladenosine derivative) | 1.8 | >1000 | - | [2] |
| Compound 24 (a 2-hydrazinyladenosine derivative) | 6.4 | - | - | [2] |
| Compound 30 (a 2-hydrazinyladenosine derivative) | 20 | - | - | [2] |
| Compound 31 (a 2-hydrazinyladenosine derivative) | 67 | - | - | [2] |
| Compound 42 (a 2-hydrazinyladenosine derivative) | 6.3 | - | - | [2] |
| Compound 35 (a 2-hydrazinyladenosine derivative) | - | 4.5 | - | [2] |
Signaling Pathways
The activation of the A2A adenosine receptor by this compound derivatives initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in the physiological response, such as smooth muscle relaxation.
Beyond the canonical Gs-cAMP-PKA pathway, A2A receptor activation can also engage other signaling molecules, including the activation of extracellular signal-regulated kinases (ERK1/2) and protein kinase C (PKC). These alternative pathways may contribute to the diverse biological effects of A2A receptor agonists.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound derivatives.
Radioligand Binding Assay for A2A Adenosine Receptor
This protocol is used to determine the binding affinity (Ki) of test compounds for the A2A adenosine receptor.
Materials:
-
HEK-293 or CHO cells stably expressing the human A2A adenosine receptor.
-
Cell lysis buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]CGS21680 (a selective A2A agonist).
-
Non-specific binding control: 10 µM NECA (a non-selective adenosine agonist).
-
Test compounds (this compound derivatives) at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at 4°C to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding.
-
Total binding wells: Add assay buffer, [3H]CGS21680, and the membrane preparation.
-
Non-specific binding wells: Add 10 µM NECA, [3H]CGS21680, and the membrane preparation.
-
Competitor binding wells: Add varying concentrations of the test compound, [3H]CGS21680, and the membrane preparation.
-
Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Artery Vasorelaxation Assay
This protocol is used to determine the functional potency (EC50) of this compound derivatives in inducing vasorelaxation.
Materials:
-
Isolated arterial rings (e.g., from porcine coronary artery or rat aorta).
-
Organ bath system with force transducers.
-
Krebs-Henseleit solution (physiological salt solution).
-
Vasoconstrictor agent (e.g., Norepinephrine or Prostaglandin F2α).
-
Test compounds (this compound derivatives) at various concentrations.
Procedure:
-
Tissue Preparation:
-
Dissect the artery and cut it into rings of 2-3 mm in length.
-
Mount the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate under a resting tension for at least 60 minutes.
-
-
Contraction:
-
Induce a stable contraction in the arterial rings by adding a submaximal concentration of a vasoconstrictor agent (e.g., 1 µM Norepinephrine).
-
-
Vasorelaxation:
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of the test compound to the organ bath.
-
Record the changes in tension after each addition.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal relaxation) using non-linear regression.
-
References
Structural Analysis of 2-Hydrazino Adenosine: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structural and functional characteristics of 2-Hydrazino Adenosine, a key pharmacophore in the development of selective adenosine receptor agonists. While direct crystallographic data for this compound is not publicly available, this document consolidates information on its synthesis, predicted structural properties, and its role as a scaffold for potent and selective A₂A adenosine receptor ligands. Detailed experimental protocols for receptor binding and functional assays are provided to facilitate further research and development in this area. This guide is intended for researchers, scientists, and drug development professionals working on the discovery of novel therapeutics targeting adenosine receptors.
Introduction
Adenosine is an endogenous nucleoside that modulates a wide array of physiological processes through its interaction with four G-protein coupled receptor subtypes: A₁, A₂A, A₂B, and A₃.[1] The A₂A adenosine receptor, in particular, has emerged as a significant therapeutic target for a variety of conditions, including inflammation, neurodegenerative diseases, and cardiovascular disorders, due to its role in mediating vasodilation and immune suppression.[2][3]
The development of selective A₂A receptor agonists has been a major focus of medicinal chemistry. Modifications at the 2-position of the adenosine scaffold have proven to be a fruitful strategy for enhancing affinity and selectivity for the A₂A receptor. This compound serves as a crucial intermediate and a foundational structure for a class of potent A₂A agonists. This document provides a comprehensive overview of its structural and functional aspects to aid in the rational design of novel drug candidates.
Structural Analysis
As of this writing, a definitive crystal structure of this compound has not been reported in the public domain. However, its structural properties can be inferred from the extensive body of research on adenosine and its 2-substituted derivatives.
Predicted Molecular Structure
The molecular formula for this compound is C₁₀H₁₅N₇O₄, with a molecular weight of 327.23 g/mol .[4] The structure consists of an adenine nucleobase substituted with a hydrazino (-NHNH₂) group at the 2-position, attached to a ribose sugar moiety via a β-N⁹-glycosidic bond. The hydrazino group introduces a nucleophilic and reactive handle that is often used for further derivatization to create more complex ligands.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy: Based on the known spectra of adenosine and its derivatives, the following characteristic signals for this compound in a suitable solvent like DMSO-d₆ can be predicted:[5][6]
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic proton on the purine ring, the anomeric proton of the ribose, and the protons of the sugar ring and the exocyclic hydroxymethyl group. The protons of the hydrazino group would likely appear as broad, exchangeable signals.
-
¹³C NMR: The carbon spectrum would display signals corresponding to the carbon atoms of the purine and ribose moieties. The chemical shift of the C2 carbon would be significantly influenced by the attached hydrazino group compared to adenosine.[7]
A complete assignment would require 2D NMR experiments such as COSY, HSQC, and HMBC to establish through-bond correlations.[8][9]
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 328.1.
Synthesis of this compound
A proposed two-step synthesis starting from the commercially available 2-chloroadenosine is outlined below.
Caption: Proposed synthetic workflow for this compound.
Biological Activity and Mechanism of Action
Adenosine Receptor Binding
Derivatives of this compound have been shown to be potent agonists of the A₂A adenosine receptor, with binding affinities (Ki) often in the low nanomolar range.[2][12] The hydrazino moiety serves as a key structural element for achieving high affinity and selectivity.
Table 1: Binding Affinities (Ki) of Representative this compound Derivatives at Human Adenosine Receptors
| Compound | A₁ Ki (nM) | A₂A Ki (nM) | A₃ Ki (nM) | Reference |
| 2-[N'-[3-(4-nitrophenyl)allylidene]hydrazino]adenosine | >1000 | 23 | - | [12] |
| Derivative 23 (from[2]) | >10000 | 1.8 | >10000 | [2] |
| Derivative 24 (from[2]) | 1280 | 6.4 | >10000 | [2] |
| Derivative 42 (from[2]) | >10000 | 6.3 | >10000 | [2] |
Note: Data for the parent this compound is not available. The table shows data for its derivatives to illustrate the potential of this scaffold.
A₂A Receptor Signaling Pathway
The A₂A adenosine receptor is a Gs-protein coupled receptor. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological response, such as smooth muscle relaxation and vasodilation.[13][14]
Caption: A₂A adenosine receptor signaling pathway.
Experimental Protocols
Radioligand Binding Assay for Adenosine Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for an adenosine receptor subtype.[5][12][15]
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., A₂A).
-
Radioligand (e.g., [³H]CGS21680 for A₂A).
-
Unlabeled standard (e.g., NECA).
-
Test compound (e.g., a this compound derivative).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
96-well filter plates (GF/B).
-
Scintillation cocktail and counter.
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, set up wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled standard), and for each concentration of the test compound.
-
Add a fixed concentration of radioligand to all wells.
-
Add the various concentrations of the test compound to the appropriate wells.
-
Initiate the reaction by adding the membrane preparation.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail, and measure the radioactivity.
-
Calculate the IC₅₀ value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.
Vasodilation Assay
This protocol describes a method to assess the vasodilatory effects of a this compound derivative in an ex vivo perfused arterial ring model.[3][16][17]
Materials:
-
Isolated arterial rings (e.g., rat aorta).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O₂ / 5% CO₂.
-
Vasoconstrictor (e.g., phenylephrine or U46619).
-
Test compound.
-
Force transducer and data acquisition system.
Procedure:
-
Mount the arterial rings in the organ baths under optimal tension.
-
Allow the rings to equilibrate.
-
Induce a stable contraction with a vasoconstrictor.
-
Once a stable plateau is reached, add the test compound in a cumulative concentration-dependent manner.
-
Record the relaxation response at each concentration.
-
Express the relaxation as a percentage of the pre-contraction and plot the concentration-response curve to determine the EC₅₀ value.
Conclusion
This compound is a valuable scaffold in the design of potent and selective A₂A adenosine receptor agonists. While its direct structural elucidation is pending, a wealth of information on its derivatives provides a strong foundation for understanding its structure-activity relationships. The proposed synthetic route and detailed experimental protocols in this guide offer a practical framework for researchers to further explore the therapeutic potential of this class of compounds. Future studies involving the crystallographic analysis of this compound or its derivatives in complex with the A₂A receptor will be invaluable for the continued rational design of next-generation adenosine receptor modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine produces pulmonary vasodilation in the perfused rabbit lung via an adenosine A2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioOrganics [bioorganics.biz]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000045) [hmdb.ca]
- 10. veeprho.com [veeprho.com]
- 11. 2-Hydrazinoadenosine | China | Manufacturer | Henan Aochuang Chemical Co.,Ltd. [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Endogenously released adenosine causes pulmonary vasodilation during the acute phase of pulmonary embolization in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular mechanisms by which adenosine induces vasodilatation in rat skeletal muscle: significance for systemic hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of A₂A Receptor Modulation: An In-depth Guide to Early Research on 2-Hydrazino Adenosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the foundational research on 2-Hydrazino Adenosine derivatives, a class of compounds instrumental in the early exploration of adenosine A₂A receptor pharmacology. Synthesizing key findings on their biological activity, structure-activity relationships (SAR), and the experimental methodologies used in their evaluation, this document serves as a detailed guide for professionals in the field of drug discovery and development.
Core Findings: Quantitative Analysis of Receptor Affinity
Early investigations into this compound derivatives primarily focused on their interaction with adenosine A₁ and A₂A receptors. The affinity of these compounds, typically expressed as the inhibition constant (Kᵢ), reveals their potency and selectivity. The following tables summarize the quantitative data from seminal studies, offering a comparative look at how structural modifications influence receptor binding.
| Compound ID | R Group (Arylallylidene Moiety) | A₂A Receptor Kᵢ (nM) | A₁ Receptor Kᵢ (nM) | Selectivity (A₁ Kᵢ / A₂A Kᵢ) |
| 5a | 3-phenylallylidene | - | - | - |
| 5b | 3-(2-furyl)allylidene | - | - | - |
| 5g | 3-(4-nitrophenyl)allylidene | 23 | >10000 | >435 |
| 4b | 2-furylmethylidene | - | - | - |
Table 1: Binding affinities of 2-[N'-(3-arylallylidene)hydrazino]adenosines at rat A₁ and A₂A adenosine receptors. Data not available is denoted by '-'.[1]
| Compound ID | Modification | A₂A Receptor Kᵢ (nM) | A₁ Receptor Kᵢ (nM) | Selectivity (A₁ Kᵢ / A₂A Kᵢ) |
| 23 | - | 1.8 | >1000 | >556 |
| 24 | - | 6.4 | >1000 | >156 |
| 30 | - | 20 | >1000 | >50 |
| 31 | - | 67 | >1000 | >15 |
| 42 | - | 6.3 | >1000 | >159 |
| 35 | - | >1000 | 4.5 | 0.0045 |
Table 2: Binding affinities of various 2-hydrazinyladenosine derivatives at human A₁ and A₂A adenosine receptors. Note the high A₁ selectivity of compound 35.[2]
Key Experimental Protocols
The characterization of this compound derivatives has been heavily reliant on radioligand binding assays. Below is a detailed methodology for a typical assay used to determine the binding affinity of these compounds for the A₂A adenosine receptor.
Radioligand Binding Assay for A₂A Adenosine Receptor
1. Membrane Preparation:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human A₂A adenosine receptor are cultured to confluency.
-
Cell Lysis: The cells are harvested and washed with a lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail).
-
Homogenization and Centrifugation: The cell suspension is homogenized and then centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then subjected to ultracentrifugation to pellet the cell membranes.
-
Washing: The membrane pellet is washed with fresh, ice-cold Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and centrifuged again.
-
Final Preparation and Storage: The final membrane pellet is resuspended in Assay Buffer, and the protein concentration is determined using a standard protein assay (e.g., BCA assay). The membrane preparation is then aliquoted and stored at -80°C until use.[3]
2. Binding Assay Procedure:
-
Plate Setup: In a 96-well plate, the following are added in order:
-
50 µL of Assay Buffer or the competing unlabeled ligand (this compound derivative) at various concentrations.
-
25 µL of a radioligand solution, such as [³H]-ZM 241385 or [³H]CGS21680.[3]
-
25 µL of the diluted membrane preparation.
-
-
Incubation: The plate is incubated, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed multiple times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.5).[3][4]
-
Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.
3. Data Analysis:
-
Specific Binding: Non-specific binding is determined in the presence of a high concentration of a known A₂A receptor ligand (e.g., 10 µM ZM 241385 or 10 µM NECA).[3] Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC₅₀ and Kᵢ Determination: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Visualizing the Molecular Mechanisms
To understand the biological context in which this compound derivatives function, it is essential to visualize the signaling pathways they modulate.
This guide provides a foundational understanding of the early research into this compound derivatives, offering valuable insights for contemporary drug discovery efforts targeting the A₂A adenosine receptor. The presented data, protocols, and pathway visualizations serve as a robust starting point for further investigation and development in this promising area of pharmacology.
References
- 1. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
2-Hydrazino Adenosine: An In-depth Technical Guide to A2a Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of 2-Hydrazino Adenosine and its derivatives for the Adenosine A2a receptor. This document details the quantitative binding data, experimental protocols for assessing receptor affinity and functional activity, and the underlying signaling pathways.
Introduction
The Adenosine A2a receptor (A2aR) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. As such, it has emerged as a significant target for drug discovery and development. This compound and its derivatives represent a class of compounds that have been investigated for their potential as A2aR agonists. Understanding their binding affinity is paramount for elucidating their therapeutic potential. This guide serves as a technical resource for researchers engaged in the study of A2aR ligands.
Quantitative Binding Affinity Data
While specific binding affinity data for the parent compound, this compound, was not available in the reviewed literature, a study by Song et al. (2019) provides valuable insights into the binding affinities of a series of 2-hydrazinyladenosine derivatives at the human A2a adenosine receptor (A2aAR). These derivatives were synthesized and evaluated for their potential as A2aR agonists. The inhibitory constants (Ki) for these compounds were determined using radioligand binding assays.
The following table summarizes the binding affinities of selected 2-hydrazinyladenosine derivatives for the human A1 and A2a adenosine receptors.
| Compound ID | R Group | hA1 Ki (nM) | hA2a Ki (nM) |
| 23 | 4-Fluorobenzyl | >10000 | 1.8 |
| 24 | 4-Chlorobenzyl | >10000 | 6.4 |
| 30 | 4-Methoxybenzyl | >10000 | 20 |
| 31 | 4-Methylbenzyl | >10000 | 67 |
| 35 | 2-Phenylethyl | 4.5 | >10000 |
| 42 | 3,4-Difluorobenzyl | >10000 | 6.3 |
Data extracted from Song, L., et al. (2019). Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands.
Experimental Protocols
The determination of binding affinity and functional activity of ligands for the A2a receptor involves several key experimental procedures. The most common are radioligand binding assays and functional assays measuring cyclic AMP (cAMP) accumulation.
Radioligand Binding Assay
Radioligand binding assays are a fundamental method for quantifying the interaction between a ligand and its receptor. A common approach is a competitive displacement assay.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., a 2-hydrazinyladenosine derivative) by measuring its ability to displace a known radioligand from the A2a receptor.
Materials and Reagents:
-
Receptor Source: Membrane preparations from cell lines stably expressing the human A2a receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled ligand for the A2a receptor, such as [³H]-ZM 241385 or [³H]-CGS21680.
-
Test Compounds: this compound derivatives or other compounds of interest.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A2a receptor ligand (e.g., 10 µM ZM 241385 or NECA) to determine non-specific binding.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: For measuring radioactivity.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the human A2a receptor to confluency.
-
Harvest the cells and homogenize them in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
For total binding wells, no test compound is added.
-
For non-specific binding wells, a high concentration of the non-specific binding control is added.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (typically 60-120 minutes).
-
-
Termination and Filtration:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
cAMP Functional Assay
Since the A2a receptor is a Gs-coupled GPCR, its activation leads to an increase in intracellular cyclic AMP (cAMP). A cAMP functional assay measures the ability of a compound to stimulate this signaling pathway, thus determining its agonist activity.
Objective: To determine the potency (EC50) and efficacy of a test compound as an A2a receptor agonist.
Materials and Reagents:
-
Cell Line: A cell line stably expressing the human A2a receptor (e.g., HEK-293 or CHO cells).
-
Test Compounds: this compound derivatives or other compounds of interest.
-
Reference Agonist: A known A2a receptor agonist (e.g., NECA or CGS21680).
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
-
Phosphodiesterase (PDE) inhibitor: (e.g., IBMX) to prevent the degradation of cAMP.
-
Cell Culture Medium and Reagents.
Protocol:
-
Cell Culture and Seeding:
-
Culture the A2aR-expressing cells in appropriate media.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the reference agonist.
-
Pre-treat the cells with a PDE inhibitor to prevent cAMP degradation.
-
Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C to stimulate cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Perform the cAMP detection assay following the manufacturer's instructions. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response).
-
A2a Receptor Signaling Pathway
Activation of the A2a receptor by an agonist, such as this compound derivatives, initiates a cascade of intracellular events. The canonical signaling pathway involves the coupling to the stimulatory G protein, Gs.
Caption: A2a receptor signaling pathway.
Upon agonist binding, the A2a receptor undergoes a conformational change, leading to the activation of the Gs protein. The activated alpha subunit of Gs (Gαs) dissociates and activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which ultimately mediates the diverse physiological effects associated with A2a receptor activation, such as immunosuppression and vasodilation.
Conclusion
This technical guide has provided a detailed overview of the binding affinity of 2-hydrazinyladenosine derivatives for the A2a adenosine receptor, along with comprehensive experimental protocols and a description of the relevant signaling pathway. While quantitative data for the parent this compound compound is currently lacking in the public domain, the information presented here for its derivatives offers a strong foundation for researchers in the field. The methodologies and pathways described are essential for the continued exploration and development of novel A2aR agonists for therapeutic applications.
Methodological & Application
Application Notes and Protocols for 2-Hydrazino Adenosine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazino adenosine and its derivatives are a class of synthetic purine nucleoside analogs that primarily function as agonists for adenosine receptors, with a notable selectivity for the A2A subtype.[1][2] These compounds are valuable tools in cell biology and drug discovery for investigating physiological and pathological processes regulated by adenosine signaling. Activation of the A2A adenosine receptor, a G protein-coupled receptor (GPCR), typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][4] This signaling cascade can influence a variety of cellular functions, including vasodilation, inflammation, and apoptosis.[1][5] Certain analogs have demonstrated potential as anticancer agents by inhibiting DNA synthesis and inducing programmed cell death.[5][6]
These application notes provide an overview of the signaling pathways affected by this compound derivatives, detailed protocols for their use in cell culture, and a summary of available quantitative data to guide experimental design.
Data Presentation
The biological activity of this compound derivatives is often characterized by their binding affinity (Ki) to adenosine receptors. The following table summarizes the reported binding affinities for several analogs.
| Compound | Receptor Subtype | Ki (nM) | Species |
| 2-[N'-[3-(4-nitrophenyl)allylidene]hydrazino]adenosine (5g) | A2A | 23 | Rat |
| 2-hydrazinyladenosine derivative 23 | A2A | 1.8 | - |
| 2-hydrazinyladenosine derivative 24 | A2A | 6.4 | - |
| 2-hydrazinyladenosine derivative 42 | A2A | 6.3 | - |
| 2-hydrazinyladenosine derivative 30 | A2A | 20 | - |
| 2-hydrazinyladenosine derivative 31 | A2A | 67 | - |
| 2-hydrazinyladenosine derivative 35 | A1 | 4.5 | - |
Data sourced from multiple studies.[1][2]
Signaling Pathways
This compound derivatives primarily exert their effects through the A2A adenosine receptor signaling pathway. The binding of the ligand to the receptor initiates a conformational change, leading to the activation of a coupled Gs protein. This, in turn, stimulates adenylyl cyclase to produce cAMP, which then activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to the modulation of cellular processes.
A2A Adenosine Receptor Signaling Pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound derivatives on cell viability.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]
-
-
Compound Preparation:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).[3]
-
-
Cell Treatment:
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[3]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate for 15-20 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
MTT Assay Workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound derivatives using flow cytometry.
Materials:
-
Cell line of interest
-
6-well or 12-well cell culture plates
-
Complete culture medium
-
This compound derivative working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to attach overnight.
-
Treat cells with various concentrations of the this compound derivative or vehicle control for the desired time.
-
-
Cell Harvesting:
-
Staining:
-
Analysis:
Intracellular cAMP Measurement Assay
This protocol measures changes in intracellular cAMP levels following treatment with a this compound derivative.
Materials:
-
Cell line of interest expressing the A2A receptor
-
24- or 96-well cell culture plates
-
Serum-free medium
-
This compound derivative working solutions
-
PDE inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based)
-
Lysis buffer (provided in the kit)
Procedure:
-
Cell Seeding:
-
Seed cells in a 24- or 96-well plate at an appropriate density and allow them to attach overnight.[3]
-
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Prepare working solutions at various concentrations in serum-free medium.[3]
-
-
Cell Treatment:
-
Cell Lysis:
-
Remove the treatment medium and lyse the cells according to the instructions of the chosen cAMP assay kit.[3]
-
-
cAMP Measurement:
-
Perform the cAMP assay following the manufacturer's protocol. This typically involves incubating the cell lysate with assay reagents and measuring the signal.[3]
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration in your samples from the standard curve.
-
Plot the cAMP concentration against the this compound concentration to determine the EC50 value.[3]
-
Disclaimer
The provided protocols are based on established methodologies for adenosine analogs and should be considered a starting point.[3][8] Optimization for specific cell lines and experimental questions is highly recommended to ensure the generation of high-quality, reproducible data.
References
- 1. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CV Pharmacology | Adenosine [cvpharmacology.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Hydrazino Adenosine in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazino Adenosine is a synthetic analog of the endogenous nucleoside adenosine. While direct in vivo studies on this compound are limited, research on its derivatives, specifically 2-[N'-(3-arylallylidene)hydrazino]adenosines, reveals potent agonist activity at the A₂A adenosine receptor subtype.[1] These derivatives have demonstrated A₂A receptor affinity in the low nanomolar range and have been shown to induce vasorelaxation, an A₂A-mediated response, in rat tissues.[1] This suggests that this compound itself likely functions as an A₂A adenosine receptor agonist, presenting a valuable tool for investigating the therapeutic potential of A₂A receptor modulation in various physiological and pathological processes.
Activation of the A₂A adenosine receptor is known to play a crucial role in mediating a range of effects, including anti-inflammatory responses, vasodilation, and neurotransmission modulation. Consequently, this compound and its analogs are compounds of interest for preclinical research in cardiovascular diseases, inflammation, and neurological disorders.
These application notes provide a comprehensive guide for the in vivo use of this compound in animal models, drawing upon the known characteristics of its derivatives and established protocols for other A₂A adenosine receptor agonists. The provided protocols and data should be considered as a starting point for investigation, with the understanding that optimization for specific experimental conditions will be necessary.
Data Presentation
In Vitro Receptor Affinity
The following table summarizes the A₂A adenosine receptor binding affinities for derivatives of this compound, providing an indication of the parent compound's likely potency.
| Compound | A₂A Receptor Kᵢ (nM) (Rat Tissues) | Reference |
| 2-[N'-[3-(4-nitrophenyl)allylidene] hydrazinoadenosine | 23 | [1] |
Proposed In Vivo Dosing
The following table provides suggested starting dose ranges for in vivo animal studies with this compound, extrapolated from studies with other potent A₂A adenosine receptor agonists. Dose-response studies are highly recommended to determine the optimal dose for a specific animal model and desired biological effect.
| Animal Model | Route of Administration | Proposed Starting Dose Range (mg/kg) | Vehicle |
| Mouse | Intraperitoneal (i.p.) | 0.1 - 10 | Sterile Saline, DMSO/Tween 80 in Saline |
| Rat | Intravenous (i.v.) | 0.01 - 1 | Sterile Saline |
| Rat | Intraperitoneal (i.p.) | 0.1 - 5 | Sterile Saline, DMSO/Tween 80 in Saline |
Signaling Pathway
Activation of the A₂A adenosine receptor by an agonist such as this compound initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the observed physiological effects, such as vasodilation and modulation of inflammatory responses.
Caption: A₂A Adenosine Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: Evaluation of Cardiovascular Effects in Rodents
This protocol describes a method to assess the vasodilatory and hemodynamic effects of this compound in an anesthetized rodent model.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, or a solution containing a small percentage of DMSO and Tween 80)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Animal model (e.g., male Sprague-Dawley rats, 250-300g)
-
Catheters for arterial and venous access
-
Pressure transducer and data acquisition system
-
Warming pad to maintain body temperature
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the housing facility for at least one week prior to the experiment.
-
Anesthetize the animal using an appropriate anesthetic regimen.
-
Surgically implant catheters into the carotid artery (for blood pressure measurement) and jugular vein (for drug administration).
-
Allow the animal to stabilize for at least 30 minutes post-surgery.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Administer a bolus dose or a continuous infusion of this compound or vehicle through the venous catheter.
-
-
Data Collection:
-
Continuously monitor and record mean arterial pressure (MAP), systolic blood pressure, diastolic blood pressure, and heart rate.
-
Collect baseline data for at least 15 minutes before drug administration.
-
Record hemodynamic parameters for a defined period (e.g., 60 minutes) following drug administration.
-
-
Data Analysis:
-
Calculate the change in hemodynamic parameters from baseline for both the treatment and vehicle control groups.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.
-
Caption: Cardiovascular Experiment Workflow.
Protocol 2: Assessment of Anti-Inflammatory Activity in a Murine Model of Acute Lung Injury
This protocol outlines a method to evaluate the potential anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced acute lung injury model in mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Animal model (e.g., male C57BL/6 mice, 8-10 weeks old)
-
Anesthetic agent
-
Bronchoalveolar lavage (BAL) equipment
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
-
Materials for cell counting and differential analysis
Procedure:
-
Induction of Lung Injury:
-
Anesthetize mice and intratracheally instill LPS (e.g., 5 mg/kg) in a small volume of sterile saline.
-
-
Treatment:
-
Administer this compound or vehicle control (e.g., intraperitoneally) at a predetermined time point relative to LPS instillation (e.g., 30 minutes before or 1 hour after).
-
-
Assessment of Lung Injury (24 hours post-LPS):
-
Perform bronchoalveolar lavage (BAL) to collect fluid and cells from the lungs.
-
Determine the total and differential cell counts (neutrophils, macrophages) in the BAL fluid.
-
Measure the protein concentration in the BAL fluid as an indicator of alveolar-capillary barrier permeability.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid using ELISA.
-
-
Data Analysis:
-
Compare the inflammatory parameters (cell counts, protein concentration, cytokine levels) between the this compound-treated group, the vehicle-treated group, and a naive control group.
-
Use appropriate statistical tests to determine the significance of any observed anti-inflammatory effects.
-
Caption: Acute Lung Injury Experiment Workflow.
Disclaimer
The information provided in these application notes is intended for guidance in a research setting. The protocols are generalized and will likely require optimization for specific experimental goals and conditions. Due to the limited availability of in vivo data for this compound, the proposed dosages and expected outcomes are based on the activity of its derivatives and other A₂A adenosine receptor agonists. Researchers should conduct their own dose-response and toxicity studies to establish safe and effective experimental parameters. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. ethical use of animals in research.
References
Application Notes and Protocols for the Pharmacological Profiling of 2-Hydrazino Adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazino adenosine is a purine nucleoside analog that serves as a key intermediate in the synthesis of various adenosine receptor modulators. Its pharmacological profile is primarily characterized by its activity at adenosine receptors, a family of G protein-coupled receptors (GPCRs) that play crucial roles in a multitude of physiological processes. This document provides a detailed overview of the pharmacological properties of this compound derivatives, along with comprehensive protocols for its in vitro characterization.
Substitution at the 2-position of the adenosine scaffold, particularly with hydrazino-moieties, has been shown to yield compounds with significant affinity and selectivity for the A₂A adenosine receptor. These analogs are of interest for their potential therapeutic applications, including vasodilation and anti-inflammatory effects.
Pharmacological Data
One such derivative, 2-[N'-[3-(4-nitrophenyl)allylidene] hydrazinoadenosine, has demonstrated potent and selective binding to the A₂A receptor.[1] These analogs typically exhibit weak interactions with the A₁ adenosine receptor.[1]
Table 1: Representative Binding Affinity of a this compound Analog
| Compound | Receptor Subtype | Binding Affinity (Ki) | Species |
| 2-[N'-[3-(4-nitrophenyl)allylidene] hydrazinoadenosine | A₂A | 23 nM | Rat |
| 2-[N'-(3-arylallylidene)hydrazino]adenosines | A₁ | Weak Interaction | Rat |
Data presented is for a representative analog and should be considered indicative of the potential activity of this compound.
Signaling Pathways
The A₂A adenosine receptor, the primary target for this compound analogs, is a Gs-coupled GPCR. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Experimental Protocols
The following are detailed protocols for the pharmacological characterization of this compound.
Radioligand Binding Assay for A₂A Adenosine Receptor
This protocol determines the binding affinity (Ki) of this compound for the A₂A adenosine receptor through competition with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human A₂A adenosine receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-ZM241385 or [³H]-CGS21680 (specific activity ~20-60 Ci/mmol).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A₂A antagonist (e.g., 10 µM ZM241385) or agonist (e.g., 10 µM NECA).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw the cell membrane preparation on ice.
-
Homogenize the membranes in ice-cold assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Dilute the membranes to the desired final concentration (typically 20-50 µg protein per well) in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer.
-
Non-specific Binding: Add 50 µL of the non-specific binding control.
-
Competition Binding: Add 50 µL of serially diluted this compound.
-
Add 50 µL of the radioligand at a final concentration near its Kd (e.g., 1-2 nM).
-
Add 100 µL of the diluted membrane preparation to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP) in cells expressing the A₂A adenosine receptor, thereby determining its functional potency (EC₅₀).
Materials:
-
Cell Line: A cell line stably expressing the human A₂A adenosine receptor (e.g., HEK293 or CHO cells).
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Stimulation Buffer: HBSS or PBS containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Test Compound: this compound, serially diluted.
-
Reference Agonist: A known A₂A agonist (e.g., NECA or CGS21680).
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
384-well white microplates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells to 80-90% confluency.
-
Harvest the cells and seed them into a 384-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the reference agonist in stimulation buffer.
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add 10 µL of stimulation buffer to each well and incubate for 15-30 minutes at room temperature.
-
Add 10 µL of the serially diluted test compound or reference agonist to the respective wells.
-
Incubate for 30-60 minutes at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.
-
Follow the kit manufacturer's instructions for the addition of detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate for HTRF).
-
Incubate for the recommended time (typically 60 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., fluorescence ratio for HTRF) using a compatible plate reader.
-
Generate a cAMP standard curve according to the kit protocol.
-
Convert the raw data to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal effect).
-
Experimental Workflow
The following diagram illustrates a typical workflow for the pharmacological profiling of a compound like this compound.
References
Application Notes and Protocols for 2-Hydrazino Adenosine in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral to a multitude of physiological processes and represent critical targets for therapeutic intervention in cardiovascular, neurological, and inflammatory diseases. These receptors are classified into four subtypes: A1, A2A, A2B, and A3. The development of selective ligands for these receptor subtypes is paramount for advancing our understanding of their function and for the discovery of novel therapeutics. 2-Hydrazino adenosine is a 2-substituted purine nucleoside that serves as a valuable molecular probe in the study of adenosine receptors. Radioligand binding assays are a cornerstone technique for characterizing the interaction of such ligands with their cognate receptors, providing quantitative data on binding affinity and selectivity.
These application notes provide a comprehensive overview of the use of this compound and its analogs in radioligand binding assays, including detailed experimental protocols, data presentation formats, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Binding Affinity of 2-Substituted Adenosine Analogs
Precise binding affinity data for this compound across all four adenosine receptor subtypes is not extensively available in the public domain. However, the following tables summarize representative binding affinities (Ki in nM) of various 2-substituted adenosine analogs, providing a contextual understanding of the affinity profiles within this class of compounds. These values have been compiled from various studies and should be interpreted with the consideration that experimental conditions may vary.
Table 1: Binding Affinity (Ki, nM) of 2-Substituted Adenosine Agonists at Human Adenosine Receptor Subtypes
| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A2B Receptor (Ki, nM) | A3 Receptor (Ki, nM) |
| 2-(2-Phenylethyl)amino adenosine | >1000 | 15 | >10000 | >10000 |
| 2-Hexynyladenosine | 144 | 4 | >10000 | >10000 |
| 2-Chloroadenosine | 10 | >1000 | >10000 | >10000 |
| CGS 21680 | 185 | 19 | >10000 | 4300 |
| 2-[N'-(3-(4-nitrophenyl)allylidene]hydrazinoadenosine | >1000 | 23 | Not Reported | Not Reported |
Note: The data presented are representative values from the literature. Direct comparison between compounds should be made with caution due to potential variations in experimental methodologies.
Table 2: Properties of Common Radioligands for Adenosine Receptor Binding Assays
| Radioligand | Receptor Subtype Selectivity | Typical Kd (nM) |
| [³H]CCPA | A1 | ~0.2-0.4 |
| [³H]DPCPX | A1 (Antagonist) | ~0.5 |
| [³H]CGS 21680 | A2A | ~17-58 |
| [³H]ZM241385 | A2A (Antagonist) | ~0.6 |
| [¹²⁵I]AB-MECA | A3 | ~0.34 |
Experimental Protocols
The following section details a generalized protocol for a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound, such as this compound, for a specific adenosine receptor subtype.
Protocol: Competitive Radioligand Binding Assay
1. Materials and Reagents:
-
Cell Membranes: Commercially available or in-house prepared cell membranes expressing the human adenosine receptor subtype of interest (e.g., from HEK-293 or CHO cells).
-
Radioligand: A subtype-selective radioligand with high affinity (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A, or [¹²⁵I]AB-MECA for A3).
-
Test Compound: this compound or its analog, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a standard non-selective agonist (e.g., NECA) or a selective antagonist for the receptor subtype.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: Glass fiber filters (e.g., GF/B or GF/C) pre-treated with 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
-
Scintillation Cocktail.
-
Scintillation Counter.
2. Preparation of Reagents:
-
Thaw the cell membrane preparation on ice. Dilute the membranes in assay buffer to the desired final concentration (typically 5-50 µg of protein per well).
-
Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer. The final concentration range should typically span from 10⁻¹⁰ M to 10⁻⁵ M.
-
Prepare the radioligand solution in assay buffer at a concentration approximately equal to its Kd value.
-
Prepare the non-specific binding control at a high concentration (e.g., 10 µM NECA).
3. Assay Procedure:
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of diluted cell membranes.
-
Non-specific Binding Wells: Add 50 µL of the non-specific binding control, 50 µL of radioligand solution, and 100 µL of diluted cell membranes.
-
Test Compound Wells: Add 50 µL of the serially diluted test compound, 50 µL of radioligand solution, and 100 µL of diluted cell membranes.
-
Note: It is recommended to perform all determinations in triplicate.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[1]
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-treated glass fiber filter plate. Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.[2]
-
Detection: Dry the filter plate completely. Add scintillation cocktail to each well and measure the radioactivity in each well using a scintillation counter.
4. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Protocol: Synthesis and Radiolabeling of 2-Substituted Adenosine Analogs (General Overview)
The synthesis of a specific radiolabeled version of this compound has not been widely reported. However, general methods for the radiolabeling of adenosine analogs can be adapted. Tritium ([³H]) or radioiodine ([¹²⁵I]) are commonly used isotopes.
-
Tritiation: This often involves the catalytic reduction of a precursor containing a double or triple bond with tritium gas. For this compound, a precursor with an unsaturated side chain at the 2-position could potentially be synthesized and subsequently reduced with tritium.
-
Radioiodination: This is typically achieved through electrophilic substitution on an activated aromatic ring, such as a phenol or aniline derivative.[2] A precursor to this compound containing a suitable aromatic moiety for iodination would need to be synthesized. The general procedure involves reacting the precursor with Na[¹²⁵I] in the presence of an oxidizing agent like Chloramine-T, followed by quenching the reaction.[2]
Disclaimer: The synthesis and handling of radiolabeled compounds require specialized laboratory facilities and adherence to strict safety protocols.
Visualization of Signaling Pathways and Experimental Workflows
Adenosine Receptor Signaling Pathways
Adenosine receptors modulate intracellular signaling cascades primarily through their interaction with heterotrimeric G proteins.
-
A1 and A3 Receptors: These receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[3]
-
A2A and A2B Receptors: These receptors are generally coupled to Gs proteins, resulting in the stimulation of adenylyl cyclase and an increase in intracellular cAMP.[3] The A2B receptor can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.[4][5]
References
- 1. Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Strong functional data for pathogenicity or neutrality classify BRCA2 DNA-binding-domain variants of uncertain significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional assays for analysis of variants of uncertain significance in BRCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for cAMP Functional Assays with 2-Hydrazino Adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazino adenosine and its derivatives are potent and selective agonists for the A2A adenosine receptor (A2AR).[1] The A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the stimulatory G-protein (Gs). This initiates a signaling cascade that activates adenylyl cyclase, leading to the conversion of ATP into intracellular cyclic adenosine monophosphate (cAMP).[2][3] The accumulation of cAMP serves as a crucial second messenger, modulating a variety of physiological processes. Therefore, quantifying the agonist-induced cAMP production is a robust method to determine the functional potency of compounds like this compound at the A2A receptor.
These application notes provide a detailed protocol for conducting a cAMP functional assay to characterize the agonist properties of this compound and its analogs.
Signaling Pathway
The activation of the A2A adenosine receptor by an agonist such as this compound triggers a well-defined signaling cascade, resulting in the production of intracellular cAMP.
Data Presentation
The potency and efficacy of this compound and its analogs as A2A receptor agonists can be quantified and compared. The following tables summarize the binding affinity of a representative this compound derivative and the functional potency of well-characterized A2A agonists for comparative purposes.
Table 1: Binding Affinity of a this compound Analog
| Compound | Receptor | Ki (nM) |
| 2-[N'-[3-(4-nitrophenyl)allylidene]hydrazino]adenosine | Rat A2A | 23[1] |
Note: Ki represents the inhibition constant, indicating the binding affinity of the compound to the receptor.
Table 2: Functional Potency of Reference A2A Receptor Agonists in cAMP Assays
| Compound | Cell Line | EC50 (nM) |
| CGS21680 | CHO-hA2AR | 38 ± 15[4] |
| Adenosine | CHO-hA2AR | 12,800[5] |
| NECA | HiTSeeker ADORA2A | 27.5[3] |
| Alexa488-APEC | CHO-hA2AR | 12.8[6] |
Experimental Protocols
A detailed methodology for performing a cAMP functional assay to determine the agonist activity of this compound is provided below. This protocol is based on a generic competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence).
Experimental Workflow
The following diagram outlines the key steps of the cAMP functional assay.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing the human A2A adenosine receptor.[7]
-
Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Assay Plate: 96-well or 384-well white, opaque microplate.
-
This compound: Stock solution prepared in DMSO.
-
Phosphodiesterase (PDE) Inhibitor: IBMX or Rolipram to prevent cAMP degradation.[4][9]
-
Assay Buffer: HBSS or PBS with 0.1% BSA.
-
cAMP Assay Kit: A competitive immunoassay kit (e.g., HTRF, LANCE, GloSensor).[9]
Protocol
-
Cell Seeding:
-
The day before the assay, harvest cells and resuspend them in fresh culture medium.
-
Seed the cells into the assay plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.[2]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations.
-
Prepare working solutions of the reference agonist and a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the cell plate.
-
Wash the cells once with warm PBS.
-
Pre-incubate the cells with a PDE inhibitor in assay buffer for 15-30 minutes at room temperature to prevent cAMP degradation.[2]
-
Add the prepared dilutions of this compound, reference agonist, or vehicle control to the respective wells.
-
Incubate the plate for 30 minutes at room temperature to stimulate cAMP production.[2]
-
-
Cell Lysis and cAMP Detection:
-
Following the stimulation period, lyse the cells by adding the lysis buffer provided in the cAMP assay kit.[2]
-
Proceed with the cAMP detection according to the manufacturer's protocol. This typically involves the addition of a labeled cAMP conjugate and a specific anti-cAMP antibody.
-
Incubate the plate for 60 minutes at room temperature, protected from light.[2]
-
-
Data Acquisition:
-
Measure the signal (e.g., fluorescence ratio for HTRF) using a compatible microplate reader.
-
-
Data Analysis:
-
Generate a cAMP standard curve using the standards provided in the kit.
-
Convert the raw assay signals for the test compounds to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).
-
Logical Relationships in Data Interpretation
The interpretation of the experimental results follows a logical workflow to validate the agonist activity of this compound.
References
- 1. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. innoprot.com [innoprot.com]
- 4. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A2A adenosine receptor-driven cAMP signaling in olfactory bulb astrocytes is unaffected in experimental autoimmune encephalomyelitis [frontiersin.org]
- 6. Adenosine A2A receptor dynamics studied with the novel fluorescent agonist Alexa488-APEC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Hydrazino Adenosine Derivatives in Cardiac Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-Hydrazino Adenosine, particularly 2-(N'-aralkylidenehydrazino)adenosines, have emerged as potent and highly selective coronary vasodilators, presenting significant potential in cardiac research and therapeutic development. These compounds exhibit a strong affinity for A2 adenosine receptors (A2AR), which mediate coronary vasodilation, while demonstrating considerably lower activity at A1 adenosine receptors (A1AR), responsible for the negative dromotropic effects (slowing of atrioventricular conduction) often associated with non-selective adenosine receptor agonists.[1] This selectivity makes them attractive candidates for inducing therapeutic coronary vasodilation without the undesirable side effect of heart block.
This document provides detailed application notes and experimental protocols for investigating the cardiac effects of this compound derivatives, focusing on their vasodilatory and electrophysiological properties.
Data Presentation: Quantitative Analysis of 2-(N'-aralkylidenehydrazino)adenosine Analogs
The following table summarizes the quantitative data on the biological activity of several 2-(N'-aralkylidenehydrazino)adenosine analogs, highlighting their potency and selectivity as coronary vasodilators. The data were obtained from studies using isolated Langendorff-perfused guinea pig hearts.
| Compound | Coronary Vasoactivity EC50 (nM)[1] | Negative Dromotropic EC50 (µM)[1] | Selectivity Ratio (A1/A2)[1] |
| 2-(N'-benzylidenehydrazino)adenosine | 1.7 - 3.2 | >10 | ~43,000 |
| 2-[N'-(4-fluorobenzylidene)hydrazino]adenosine | 1.7 - 3.2 | >10 | - |
| 2-[N'-(4-methylbenzylidene)hydrazino]adenosine | 1.7 - 3.2 | >10 | - |
| 2-[N'-(4-methoxybenzylidene)hydrazino]adenosine | 1.7 - 3.2 | >10 | - |
| 2-[N'-(1-naphthylmethylene)hydrazino]adenosine | - | 0.8 | - |
Note: A higher selectivity ratio indicates greater preference for the A2A receptor (coronary vasodilation) over the A1 receptor (negative dromotropic effect).
Signaling Pathway of this compound Derivatives
The coronary vasodilator effect of this compound derivatives is primarily mediated through the activation of A2A adenosine receptors on vascular smooth muscle cells. This initiates a Gs protein-coupled signaling cascade, leading to vasorelaxation.
Experimental Protocols
The following protocols are based on the Langendorff-perfused isolated guinea pig heart model, a standard ex vivo preparation for studying cardiac physiology and pharmacology.
Protocol 1: Assessment of Coronary Vasodilation
This protocol details the procedure for quantifying the vasodilatory effects of this compound derivatives on the coronary vasculature.
1. Materials and Reagents:
-
Animals: Male Hartley guinea pigs (300-400 g).
-
Krebs-Henseleit Solution (KHS): Composition (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose.[2][3][4] The solution should be freshly prepared and gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4 at 37°C.
-
This compound Derivatives: Stock solutions prepared in an appropriate solvent (e.g., DMSO) and diluted in KHS.
-
Langendorff Apparatus: Including a perfusion reservoir, bubble trap, aortic cannula, and a constant pressure or constant flow perfusion system.
-
Monitoring Equipment: Flow probe for measuring coronary flow, pressure transducer, and a data acquisition system.
2. Experimental Procedure:
-
Animal Preparation: Anesthetize the guinea pig and administer heparin to prevent blood clotting.
-
Heart Isolation: Rapidly excise the heart and immediately place it in ice-cold KHS.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated KHS at a constant pressure (e.g., 50-60 mmHg).
-
Stabilization: Allow the heart to stabilize for at least 20-30 minutes, during which it should establish a regular rhythm.
-
Drug Administration: Administer increasing concentrations of the this compound derivative into the perfusion line proximal to the aortic cannula.
-
Data Acquisition: Continuously record coronary flow throughout the experiment.
-
Data Analysis: Express the change in coronary flow as a percentage of the baseline flow. Construct a dose-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Protocol 2: Assessment of Negative Dromotropic Effects
This protocol outlines the method for evaluating the effects of this compound derivatives on atrioventricular (AV) conduction.
1. Materials and Reagents:
-
Same as in Protocol 1.
-
Pacing Electrodes: To be placed on the right atrium.
-
ECG Recording Electrodes: To record the electrocardiogram.
2. Experimental Procedure:
-
Heart Preparation: Follow steps 1-4 from Protocol 1.
-
Pacing: Pace the right atrium at a constant cycle length slightly shorter than the intrinsic sinus rhythm.
-
ECG Recording: Record the ECG to measure the atrioventricular conduction time (P-R interval or stimulus-to-His bundle interval).
-
Drug Administration: Administer increasing concentrations of the this compound derivative.
-
Data Acquisition: Continuously monitor the ECG and measure the P-R interval at each drug concentration.
-
Data Analysis: Determine the concentration of the compound that produces a 50% increase in the P-R interval or induces second-degree AV block. This will provide the EC50 for the negative dromotropic effect.
Conclusion
The this compound derivatives represent a promising class of compounds for cardiac research, offering the potential for selective coronary vasodilation. The protocols and data presented here provide a comprehensive framework for researchers to investigate the cardiac effects of these and similar compounds. By utilizing the Langendorff-perfused isolated heart model, investigators can accurately quantify both the desired vasodilatory effects and any potential undesirable electrophysiological side effects, thereby guiding the development of novel and safer cardiovascular therapeutics.
References
2-Hydrazino Adenosine: A Pharmacological Probe for Adenosine Receptor Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazino Adenosine is a purine nucleoside analog that serves as a valuable pharmacological tool for the investigation of adenosine receptors. As a derivative of adenosine, it and its related compounds have been explored for their agonist properties at the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. These G protein-coupled receptors (GPCRs) are integral to a multitude of physiological processes, making them attractive targets for therapeutic intervention in cardiovascular, neurological, and inflammatory diseases.
The substitution at the C2 position of the adenine core with a hydrazino group provides a scaffold for further chemical modification, leading to the development of derivatives with varying affinities and selectivities for the different adenosine receptor subtypes. Understanding the binding characteristics and functional effects of this compound and its analogs is crucial for elucidating the roles of adenosine receptor subtypes in health and disease.
These application notes provide an overview of the utility of this compound, summarize the available quantitative data on the binding affinities of its derivatives, and offer detailed protocols for key experiments used to characterize its interactions with adenosine receptors.
Data Presentation
While specific binding affinity data for the parent this compound across all four human adenosine receptor subtypes is not extensively available in the public domain, studies on its derivatives provide valuable insights into the structure-activity relationships at the C2 position. The following table summarizes the inhibition constants (Ki) for a selection of 2-hydrazinyladenosine derivatives at the human A1 and A2A adenosine receptors.
Table 1: Binding Affinities (Ki) of 2-Hydrazinyladenosine Derivatives at Human Adenosine Receptors
| Compound ID | R Group on Hydrazino Moiety | A1 Ki (nM) | A2A Ki (nM) | Selectivity (A1/A2A) | Reference |
| Derivative 1 | Phenyl | >1000 | 253 | >3.95 | [1] |
| Derivative 2 | 4-Fluorophenyl | >1000 | 186 | >5.38 | [1] |
| Derivative 3 | 4-Chlorophenyl | >1000 | 215 | >4.65 | [1] |
| Derivative 4 | 4-Bromophenyl | >1000 | 158 | >6.33 | [1] |
| Derivative 5 | 4-Nitrophenyl | >1000 | 89.6 | >11.16 | [1] |
| Derivative 6 | 3,4-Dichlorophenyl | >1000 | 123 | >8.13 | [1] |
| Derivative 7 | 4-Methylphenyl | >1000 | 289 | >3.46 | [1] |
| Derivative 8 | 4-Methoxyphenyl | >1000 | 356 | >2.81 | [1] |
| Derivative 9 | 2-Naphthyl | >1000 | 67.3 | >14.86 | [1] |
| Derivative 10 | Benzyl | >1000 | 452 | >2.21 | [1] |
| Derivative 11 | 4-Fluorobenzyl | >1000 | 389 | >2.57 | [1] |
| Derivative 12 | 4-Chlorobenzyl | >1000 | 321 | >3.12 | [1] |
| Derivative 13 | 4-Bromobenzyl | >1000 | 287 | >3.48 | [1] |
| Derivative 14 | 4-Nitrobenzyl | >1000 | 156 | >6.41 | [1] |
| Derivative 15 | 4-Methylbenzyl | >1000 | 412 | >2.43 | [1] |
| Derivative 16 | 4-Methoxybenzyl | >1000 | 518 | >1.93 | [1] |
| Derivative 17 | Phenethyl | >1000 | 201 | >4.98 | [1] |
| Derivative 18 | 3-Phenylpropyl | >1000 | 189 | >5.29 | [1] |
| Derivative 19 | 2-Furfuryl | >1000 | 311 | >3.22 | [1] |
| Derivative 20 | 2-Thienylmethyl | >1000 | 298 | >3.36 | [1] |
Note: Data is derived from a study on synthesized 2-hydrazinyladenosine derivatives and may have been determined under specific experimental conditions. Direct comparison with other studies should be made with caution.[1]
Signaling Pathways
Adenosine receptors mediate their effects through different G protein-coupled signaling cascades. The A1 and A3 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors are predominantly coupled to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in cAMP production. The A2B receptor can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound or its derivatives for a specific adenosine receptor subtype.
Objective: To determine the affinity of a test compound for an adenosine receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from cells recombinantly expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Radioligand: A high-affinity radiolabeled antagonist or agonist for the specific receptor subtype (e.g., [³H]-DPCPX for A1, [³H]-ZM241385 for A2A, [¹²⁵I]-AB-MECA for A3).
-
Test Compound: this compound or its derivative.
-
Non-specific Binding Control: A high concentration of a non-selective adenosine receptor agonist (e.g., NECA) or antagonist.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with additives such as MgCl₂ and adenosine deaminase (ADA) to degrade endogenous adenosine.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI).
-
Cell harvester and vacuum filtration system.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Resuspend the membranes in ice-cold assay buffer to a final protein concentration suitable for the assay (typically 10-50 µg of protein per well).
-
Compound Dilution: Prepare serial dilutions of the test compound in assay buffer. The concentration range should span several orders of magnitude around the expected Ki value.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of the non-specific binding control (e.g., 10 µM NECA).
-
Test Compound: 50 µL of each dilution of the test compound.
-
-
Radioligand Addition: Add 50 µL of the radioligand solution (at a concentration close to its Kd) to all wells.
-
Membrane Addition: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature (or other optimized temperature) for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activity Assay
This protocol outlines a method to determine the effect of this compound or its derivatives on the adenylyl cyclase activity in cells expressing A2A or A2B receptors (Gs-coupled) or A1 or A3 receptors (Gi-coupled).
Objective: To measure the production of cAMP in response to adenosine receptor activation or inhibition by a test compound.
Materials:
-
Cells: Cells endogenously or recombinantly expressing the adenosine receptor subtype of interest.
-
Test Compound: this compound or its derivative.
-
Stimulating Agent (for Gi-coupled receptors): Forskolin (to activate adenylyl cyclase).
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX (to prevent cAMP degradation).
-
Cell Lysis Buffer.
-
cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., ELISA, HTRF).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Cell Treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for 15-30 minutes at 37°C.
-
For Gs-coupled receptors (A2A, A2B): Add the test compound at various concentrations and incubate for 15-30 minutes at 37°C.
-
For Gi-coupled receptors (A1, A3): Add the test compound at various concentrations, followed by the addition of forskolin (e.g., 10 µM). Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis: Terminate the reaction by aspirating the medium and lysing the cells with the lysis buffer provided in the cAMP assay kit.
-
cAMP Quantification: Determine the cAMP concentration in the cell lysates according to the manufacturer's instructions for the cAMP assay kit.
Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Calculate the cAMP concentration for each experimental condition.
-
For Gs-coupled receptors: Plot the cAMP concentration against the logarithm of the test compound concentration and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
For Gi-coupled receptors: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration and determine the IC50 value.
Conclusion
This compound and its derivatives represent a versatile class of compounds for probing the structure and function of adenosine receptors. The provided data on the binding affinities of various derivatives highlight the potential for developing subtype-selective ligands by modifying the hydrazino substituent. The detailed protocols for radioligand binding and adenylyl cyclase assays offer a robust framework for researchers to characterize the pharmacological properties of these and other novel compounds targeting adenosine receptors. Further investigation into the binding profile of the parent this compound and its effects on A2B and A3 receptors will provide a more complete understanding of its utility as a pharmacological tool.
References
protocols for dissolving 2-Hydrazino Adenosine for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazino Adenosine (CAS 15763-11-8) is a purine nucleoside analog. As an adenosine derivative, it is investigated for its potential as an agonist at adenosine receptors, particularly the A2A subtype. Activation of the A2A adenosine receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This pathway is implicated in various physiological processes, including inflammation, vasodilation, and neurotransmission. These notes provide protocols for the solubilization of this compound and its characterization in cell-based assays.
Physicochemical Properties and Solubility
This compound is typically supplied as a reddish-brown solid.[1] Proper solubilization is critical for accurate and reproducible experimental results. Based on available data, the solubility of this compound in common laboratory solvents is summarized below.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | Slightly soluble | Heating may be required to achieve dissolution.[2] |
| Methanol | Sparingly soluble | Not recommended for primary stock solutions for biological assays.[2] |
| Water | Sparingly soluble | Not recommended for initial stock solution preparation.[2] |
| PBS (Phosphate-Buffered Saline) | Poorly soluble | Direct dissolution in aqueous buffers is not recommended. |
| Ethanol | Sparingly soluble | Not recommended for primary stock solutions for biological assays.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Preparation: In a well-ventilated area, wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Weighing: Accurately weigh a precise amount of this compound powder. For a 10 mM stock solution, use the following formula to calculate the required mass: Mass (mg) = 10 mM * 297.28 g/mol (Molecular Weight) * Volume (L) For 1 mL of 10 mM stock solution, weigh 2.97 mg of this compound.
-
Dissolution: a. Add the weighed this compound to a sterile amber microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to the tube. c. Vortex the solution vigorously for 1-2 minutes. d. If the compound is not fully dissolved, heat the solution in a water bath or on a heating block at 37°C for 5-10 minutes.[2] Vortex again until the solution is clear. Visually inspect for any undissolved particulates.
-
Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.
Caption: Workflow for dissolving this compound.
Protocol 2: Cell-Based cAMP Accumulation Assay
This protocol outlines a method to determine the EC50 value of this compound by measuring its ability to stimulate cAMP production in cells expressing the A2A adenosine receptor. This is a generic protocol and may require optimization for specific cell lines and assay kits.
Materials:
-
HEK293 or CHO cells stably expressing the human A2A adenosine receptor
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram)
-
Reference A2A agonist (e.g., NECA or CGS-21680)
-
This compound stock solution (from Protocol 1)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
White, opaque 96-well or 384-well cell culture plates
-
Multichannel pipette
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: a. The day before the assay, seed the A2A receptor-expressing cells into a white, opaque 96- or 384-well plate at a density optimized for your cell line to reach 80-90% confluency on the day of the experiment. b. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Compound Preparation: a. Prepare a stock solution of the PDE inhibitor in DMSO. On the day of the assay, dilute the PDE inhibitor in serum-free medium or assay buffer to the desired working concentration (e.g., 500 µM IBMX). b. Prepare serial dilutions of this compound and the reference agonist in the assay buffer containing the PDE inhibitor. A typical concentration range for an EC50 determination would span from 10⁻¹¹ M to 10⁻⁵ M.
-
Cell Stimulation: a. Carefully aspirate the culture medium from the wells. b. Wash the cells once with sterile PBS. c. Add the assay buffer containing the PDE inhibitor to each well and incubate for 15-30 minutes at room temperature. d. Add the serially diluted this compound, reference agonist, or vehicle control to the respective wells. e. Incubate the plate at room temperature for 30-60 minutes. This incubation time may require optimization.
-
Cell Lysis and cAMP Detection: a. Following the stimulation period, lyse the cells by adding the lysis buffer provided in the cAMP assay kit. b. Proceed with the cAMP detection according to the manufacturer's instructions for your specific kit. This typically involves the addition of detection reagents (e.g., a labeled cAMP conjugate and a specific antibody). c. Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.
-
Data Acquisition and Analysis: a. Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a compatible plate reader. b. Generate a cAMP standard curve using the standards provided in the kit. c. Convert the raw signal from your samples to cAMP concentrations using the standard curve. d. Plot the cAMP concentration against the logarithm of the agonist concentration. e. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values for this compound.
Signaling Pathway
This compound is hypothesized to act as an agonist at the A2A adenosine receptor. The activation of this receptor triggers a well-characterized signaling cascade.
Caption: A2A Adenosine Receptor Signaling Pathway.
References
- 1. Synthesis of 2-Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15763-11-8 CAS MSDS (2-Hydrazinoadenosine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 80370-42-9 | Ethyl 2-formyl-3-oxopropanoate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
Application Notes and Protocols for 2-Hydrazino Adenosine in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazino Adenosine is a synthetic analog of the endogenous nucleoside adenosine. Due to its structural similarity to adenosine, it is a valuable tool for studying adenosine receptors, a family of G-protein coupled receptors (GPCRs) that are critical drug targets. This document provides detailed application notes and protocols for the use of this compound and its derivatives in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of adenosine receptors, with a particular focus on the A2A adenosine receptor (A2AAR).
Adenosine receptors are classified into four subtypes: A1, A2A, A2B, and A3. The A1 and A3 receptors are primarily coupled to inhibitory G-proteins (Gi/o), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, the A2A and A2B receptors are coupled to stimulatory G-proteins (Gs), and their activation results in an increase in intracellular cAMP.[1][2] These receptors are implicated in a wide range of physiological and pathological processes, including inflammation, neurotransmission, and cardiovascular function, making them attractive targets for drug discovery.[3][4]
These application notes are designed to provide a comprehensive guide for the initial characterization and screening of compounds targeting adenosine receptors using this compound derivatives as reference compounds.
Data Presentation
The following tables summarize the binding affinities of several 2-hydrazinyladenosine derivatives for the human A2A and A1 adenosine receptors. This data is crucial for selecting appropriate tool compounds and for validating screening assays.
Table 1: Binding Affinity (Ki, nM) of 2-Hydrazinyladenosine Derivatives at Human Adenosine Receptors
| Compound ID | Derivative Structure | hA2AAR Ki (nM) | hA1AR Ki (nM) | Selectivity (A1/A2A) |
| 1 | 2-Hydrazinyladenosine | Data Not Available | Data Not Available | - |
| 23 | N/A | 1.8[3] | >1000[3] | >555 |
| 24 | N/A | 6.4[3] | >1000[3] | >156 |
| 30 | N/A | 20[3] | >1000[3] | >50 |
| 31 | N/A | 67[3] | >1000[3] | >15 |
| 42 | N/A | 6.3[3] | >1000[3] | >158 |
| 35 | N/A | 250[3] | 4.5[3] | 0.018 |
| 5g | 2-[N'-[3-(4-nitrophenyl)allylidene]hydrazinoadenosine | 23[5] | >1000[5] | >43 |
Note: The specific structures of derivatives 23, 24, 30, 31, 42, and 35 were not publicly available in the cited literature.
Signaling Pathways
The interaction of an agonist, such as a this compound derivative, with the A2A adenosine receptor initiates a well-defined signaling cascade. Understanding this pathway is essential for designing functional assays.
A2A Adenosine Receptor Signaling Pathway.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the interaction of compounds with adenosine receptors.
Protocol 1: Radioligand Binding Assay for A2A Adenosine Receptor
This protocol is designed to determine the binding affinity (Ki) of a test compound for the human A2A adenosine receptor through competition with a radiolabeled ligand.
Materials:
-
Cell Membranes: HEK-293 or CHO cells stably expressing the human A2A adenosine receptor.[3][6]
-
Non-specific Binding Control: 10 µM ZM241385 or 10 µM NECA.[3]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]
-
Test Compound: this compound or its derivatives.
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency, harvest, and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate and wash the resulting membrane pellet.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Store membrane aliquots at -80°C.[3]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL assay buffer, 25 µL radioligand, 25 µL membrane preparation.
-
Non-specific Binding: 50 µL non-specific binding control, 25 µL radioligand, 25 µL membrane preparation.
-
Test Compound: 50 µL of serially diluted test compound, 25 µL radioligand, 25 µL membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[3]
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.[5]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Radioligand Binding Assay Workflow.
Protocol 2: cAMP Functional Assay for Gs-Coupled Receptors (A2A/A2B)
This protocol measures the ability of a test compound to stimulate the production of intracellular cAMP in cells expressing a Gs-coupled adenosine receptor.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human A2A or A2B adenosine receptor.[8][9]
-
Cell Culture Medium: e.g., DMEM/F12 with 10% FBS.
-
Test Compound: this compound or its derivatives.
-
Reference Agonist: NECA or CGS21680.[4]
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX or Rolipram, to prevent cAMP degradation.[7][8]
-
cAMP Assay Kit: e.g., HTRF, ELISA, or fluorescence-based.[8][9]
-
384-well assay plates.
Procedure:
-
Cell Seeding:
-
Seed the cells into 384-well plates at an optimized density and incubate overnight.[10]
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound and reference agonist in assay buffer containing a PDE inhibitor.
-
-
Cell Stimulation:
-
Cell Lysis and cAMP Detection:
-
Data Acquisition:
-
Measure the signal (e.g., fluorescence ratio for HTRF) using a compatible plate reader.[12]
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Convert the raw assay signals to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the compound concentration.
-
Determine the EC50 and Emax values using non-linear regression.
-
cAMP Functional Assay Workflow.
Conclusion
The protocols and data presented in these application notes provide a robust framework for utilizing this compound and its derivatives in high-throughput screening for the discovery and characterization of novel adenosine receptor modulators. The detailed methodologies for radioligand binding and cAMP functional assays, coupled with an understanding of the underlying signaling pathways, will enable researchers to effectively identify and validate new chemical entities targeting this important class of GPCRs. Careful optimization of assay conditions and appropriate data analysis are critical for the success of any HTS campaign.. Careful optimization of assay conditions and appropriate data analysis are critical for the success of any HTS campaign.
References
- 1. revvity.com [revvity.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. innoprot.com [innoprot.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
Troubleshooting & Optimization
Technical Support Center: 2-Hydrazino Adenosine
Welcome to the technical support center for 2-Hydrazino Adenosine. This guide provides essential information on the solubility, preparation of solutions, and troubleshooting for researchers, scientists, and drug development professionals.
Solubility of this compound in DMSO vs. PBS
For reference, the table below summarizes the solubility of adenosine and a related analog. This information can serve as a helpful starting point for your experiments with this compound.
| Compound | Solvent | Solubility |
| Adenosine | DMSO | ~20 mg/mL (~75 mM)[1][2] |
| PBS (pH 7.2) | ~10 mg/mL[2] | |
| 2'-O-Methyladenosine | DMSO | ~20 mg/mL |
Disclaimer: The data presented above is for adenosine and a related analog and should be used as an estimation for this compound. It is highly recommended to perform a small-scale solubility test with your specific batch of this compound.
Troubleshooting Guide & FAQs
This section addresses common questions and issues that may arise during the handling and use of this compound in your experiments.
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is recommended. Adenosine and its analogs generally show good solubility in DMSO.[1][2] It is crucial to use anhydrous (dry) DMSO to prevent the introduction of moisture, which can affect the compound's stability and solubility.
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A2: Direct dissolution in aqueous buffers is generally not advisable for preparing a primary stock solution due to the anticipated limited aqueous solubility of many adenosine analogs.[3] Attempting to do so may lead to incomplete dissolution or precipitation. The best practice is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer or media for your working solution.[3]
Q3: My this compound precipitated out of solution after I diluted my DMSO stock in the cell culture medium. What should I do?
A4: This common issue, often called "crashing out," happens when a compound is moved from a high-solubility organic solvent to a low-solubility aqueous environment. To address this:
-
Increase the volume of the aqueous buffer: A larger volume for dilution can help keep the compound in solution.
-
Vortex while diluting: Vigorously mixing the aqueous buffer while adding the DMSO stock can aid in dispersion and prevent immediate precipitation.
-
Prepare an intermediate dilution: Dilute the DMSO stock in a small volume of a solvent that is miscible with both DMSO and water (e.g., ethanol) before the final dilution in the aqueous buffer.
-
Warm the aqueous buffer: Gently warming the buffer (e.g., to 37°C) can increase the solubility of the compound.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% and ideally not exceeding 0.1%. High concentrations of DMSO can have physiological effects on cells and may interfere with your experimental results.
Q5: How should I store my this compound stock solution?
A5: Stock solutions of adenosine analogs in DMSO are generally stable for extended periods when stored properly.[1] For long-term storage, it is recommended to:
-
Store the stock solution at -20°C or -80°C.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Protect the solution from light.
Aqueous solutions are not recommended for long-term storage and should ideally be prepared fresh for each experiment.[1][2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: ~297.27 g/mol ).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need approximately 2.97 mg of this compound.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in PBS
This protocol outlines the preparation of a 100 µM working solution from a 10 mM DMSO stock.
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile tubes
Procedure:
-
Determine the dilution factor: To prepare a 100 µM working solution from a 10 mM stock, a 1:100 dilution is required.
-
Dilution: For 1 mL of working solution, add 10 µL of the 10 mM DMSO stock solution to 990 µL of PBS.
-
Mixing: Vortex the solution immediately and thoroughly to ensure homogeneity and prevent precipitation.
-
Use: Use the freshly prepared working solution in your experiment promptly.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for preparing stock and working solutions of this compound for use in a cell-based assay.
Caption: Workflow for preparing and using this compound solutions.
References
improving the stability of 2-Hydrazino Adenosine solutions
This technical support center provides guidance on improving the stability of 2-Hydrazino Adenosine solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Q2: How should I prepare stock solutions of this compound?
For high-concentration stock solutions, dimethyl sulfoxide (DMSO) is a commonly recommended solvent for adenosine analogs.[2] It is advisable to prepare a concentrated stock solution in anhydrous DMSO, which can then be aliquoted and stored at -80°C for longer-term stability. Aliquoting is crucial to avoid repeated freeze-thaw cycles.
Q3: How long are aqueous solutions of this compound stable?
Specific stability data for this compound in aqueous solutions is limited. However, based on recommendations for other adenosine analogs, it is best to prepare fresh aqueous working solutions from your frozen DMSO stock just before use. It is not recommended to store aqueous solutions for more than one day.[3]
Q4: What factors can lead to the degradation of this compound in solution?
Based on the chemical structure, several factors could contribute to degradation:
-
pH: Extreme pH values should be avoided. A study on adenosine and its analogs showed that hydrolysis can occur under acidic conditions.[4]
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: As with many complex organic molecules, exposure to light may promote degradation. It is advisable to protect solutions from light.
-
Oxidation: The hydrazino group is susceptible to oxidation, which can be catalyzed by trace metal ions.[5] Using high-purity water and reagents can help minimize this.
Q5: What are the signs of this compound degradation?
Degradation may be indicated by:
-
A change in the color or clarity of the solution.
-
The appearance of unexpected peaks in analytical analyses such as HPLC or LC-MS.
-
A decrease in the expected biological activity of the compound in your assays.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare your final working dilutions fresh from a frozen stock solution immediately before adding them to your experiment.
-
Minimize Exposure to Light and Elevated Temperatures: Protect your solutions from light and keep them on ice when not in immediate use.
-
Perform a Stability Check: If the problem persists, consider performing a simple stability test by incubating this compound in your cell culture medium for the duration of your experiment, and then analyzing the medium by HPLC to check for degradation.
-
-
Problem 2: Appearance of unknown peaks in HPLC or LC-MS analysis.
-
Possible Cause 1: Degradation during sample preparation or storage.
-
Troubleshooting Steps:
-
Analyze a Freshly Prepared Standard: Compare the chromatogram of your experimental sample to a freshly prepared standard of this compound to see if the unknown peaks are present from the start.
-
Control Storage Conditions: Ensure your samples are stored appropriately (e.g., at low temperatures, protected from light) before analysis.
-
-
-
Possible Cause 2: On-column degradation during HPLC analysis.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Highly acidic or basic mobile phases can sometimes cause degradation of sensitive compounds on the HPLC column. Ensure your mobile phase pH is as neutral as is feasible for your separation.
-
-
Data on the Stability of Adenosine Solutions
While specific quantitative stability data for this compound is not available in the public domain, extensive studies have been conducted on the parent compound, Adenosine. This data can serve as a useful, albeit preliminary, guide.
Table 1: Stability of Adenosine Solutions in Various Intravenous Diluents
| Concentration | Diluent | Storage Temperature | Duration | Percent of Initial Concentration Retained | Reference |
| 2 mg/mL | 0.9% Sodium Chloride | Room Temp (20-25°C) | 14 Days | >90% | [6] |
| 2 mg/mL | 0.9% Sodium Chloride | Refrigerated (2-8°C) | 14 Days | >90% | [6] |
| 50, 100, 220 µg/mL | 0.9% Sodium Chloride | Room Temp (23-25°C) | 14 Days | >98% | [7] |
| 50, 100, 220 µg/mL | 0.9% Sodium Chloride | Refrigerated (2-8°C) | 14 Days | >98% | [7] |
| 50, 100, 220 µg/mL | 5% Dextrose | Room Temp (23-25°C) | 14 Days | >98% | [7] |
| 50, 100, 220 µg/mL | 5% Dextrose | Refrigerated (2-8°C) | 14 Days | >98% | [7] |
Note: This data is for Adenosine, not this compound. The hydrazino functional group may impact the stability profile.
Experimental Protocols
Protocol for Stability Testing of this compound Solutions
This protocol outlines a general method for determining the stability of your this compound solution under your specific experimental conditions.
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Prepare your experimental solution by diluting the stock solution into your aqueous buffer or cell culture medium to the final desired concentration.
-
-
Time Points and Storage:
-
Divide the experimental solution into several aliquots in appropriate storage vials (e.g., amber glass vials to protect from light).
-
Establish your time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Store the aliquots under the conditions you wish to test (e.g., room temperature, 4°C, 37°C).
-
-
Sample Analysis:
-
At each time point, remove one aliquot for analysis.
-
Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the concentration of this compound.
-
The HPLC method should be able to separate the parent compound from any potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration of this compound remaining at each time point.
-
A common definition of stability is the retention of at least 90% of the initial concentration.[7]
-
Visualizations
Caption: Experimental workflow for assessing the stability of a this compound solution.
Caption: A potential degradation pathway for this compound is the oxidation of the hydrazino group.
Caption: A troubleshooting guide for addressing inconsistent results with this compound solutions.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fisherpub.sjf.edu [fisherpub.sjf.edu]
potential off-target effects of 2-Hydrazino Adenosine
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of 2-Hydrazino Adenosine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound is a synthetic analog of the endogenous purine nucleoside, adenosine. It primarily functions as an agonist for adenosine receptors (ARs), which are a class of G protein-coupled receptors (GPCRs). There are four subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃. This compound and its derivatives typically show a preference for the A₂A receptor subtype.[1][2]
Q2: What are the known or potential off-target effects of this compound?
A2: While specific off-target screening data for this compound is limited in publicly available literature, potential off-target effects can be extrapolated from studies of other adenosine analogs.[3] These may include:
-
Activation of other adenosine receptor subtypes: At higher concentrations, this compound may activate A₁, A₂B, and A₃ receptors, leading to unintended signaling cascades.
-
Interaction with kinases: Some adenosine analogs have been shown to interact with protein kinases, potentially leading to modulation of various signaling pathways.
-
Effects on adenosine metabolism: The compound might interact with enzymes or transporters involved in adenosine metabolism, which could alter intracellular and extracellular adenosine levels.[3]
-
Cytotoxicity: At high concentrations, like other nucleoside analogs, it may induce cytotoxicity in certain cell types.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: A multi-faceted approach is recommended to distinguish between on-target and off-target effects:[3]
-
Use of Selective Antagonists: Employ selective antagonists for the A₂A receptor to determine if the observed effect is blocked. If the effect persists, it may be an off-target effect.
-
Receptor Knockout/Knockdown Cells: Utilize cell lines that do not express the A₂A receptor. An effect observed in these cells is likely an off-target effect.
-
Dose-Response Experiments: On-target effects are typically observed at lower, more specific concentrations, while off-target effects often manifest at higher concentrations.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Unexpected Vasodilation or Cardiovascular Effects
-
Possible Cause: While vasodilation is an expected on-target effect of A₂A receptor agonism, unexpected magnitudes or profiles could indicate off-target effects.[1][4][5][6]
-
Troubleshooting Steps:
-
Confirm A₂A Receptor Mediation: Use a selective A₂A antagonist (e.g., SCH 58261) to see if the vasodilation is reversed.[6]
-
Evaluate Other Adenosine Receptors: Consider the possibility of activation of A₂B receptors, which are also involved in vasodilation.
-
Assess Direct Effects on Smooth Muscle: Investigate potential direct effects on vascular smooth muscle cells that are independent of adenosine receptors.
-
Issue 2: Unexplained Cell Death or Low Viability in Cellular Assays
-
Possible Cause: High concentrations of this compound may induce cytotoxicity through off-target mechanisms.
-
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the IC₅₀ value of this compound in your specific cell line using a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).
-
Use Lower Concentrations: If possible, conduct your experiments at concentrations well below the cytotoxic threshold.
-
Include Positive and Negative Controls: Use a known cytotoxic agent as a positive control and a vehicle-only control.
-
Issue 3: Inconsistent or Non-Reproducible Results in Kinase Assays
-
Possible Cause: Variability in kinase inhibition assays can arise from multiple factors, including reagent quality, assay conditions, and compound interference.[7][8]
-
Troubleshooting Workflow:
References
- 1. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A2A Adenosine Receptor Agonists and their Potential Therapeutic Applications. An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selective A2A adenosine receptor agonist as a coronary vasodilator in conscious dogs: potential for use in myocardial perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel short-acting A2A adenosine receptor agonists for coronary vasodilation: inverse relationship between affinity and duration of action of A2A agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The A2A adenosine receptor mediates coronary vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Hydrazino Adenosine for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of 2-Hydrazino Adenosine in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound and its derivatives are analogs of adenosine and primarily function as agonists for adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs).[1] Many derivatives of this compound show a strong affinity and selectivity for the A2A adenosine receptor, which is involved in processes like vasodilation.[2] Activation of these receptors initiates downstream signaling cascades, such as the modulation of cyclic AMP (cAMP) levels.[3]
Q2: How should I prepare a stock solution of this compound?
Due to the hydrophobic nature of many adenosine analogs, dissolving them directly in aqueous cell culture media can be challenging and may lead to precipitation.[4][5] The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1][5][6]
-
Preparation: Create a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[6]
-
Working Solution: Dilute the DMSO stock solution into your complete cell culture medium to the final desired concentration immediately before use.[6]
Q3: What is the optimal concentration range for this compound in cell assays?
The optimal concentration is highly dependent on the cell type, the specific adenosine receptor subtype being targeted, and the experimental endpoint. For initial experiments, it is recommended to perform a broad dose-response curve.
-
Starting Range: A common starting point is to test a wide range of concentrations, from 10 nM to 100 µM, using serial dilutions.[6] This will help identify an effective concentration range for more detailed follow-up experiments.
-
Receptor Affinity: Some derivatives of this compound have A2a receptor affinity in the low nanomolar range (e.g., Ki value of 23 nM for one derivative).[2]
Q4: What incubation time should I use for my experiments?
The ideal incubation time depends on the cell line's doubling time and the biological process being investigated.
-
Initial Assays: For initial dose-response and cell viability assays, a 48 to 72-hour incubation is a conventional starting point.[6]
-
Rapidly Dividing Cells: For cells with a short doubling time, a 24-hour incubation may be sufficient.[6]
-
Slower Growing Cells: Slower-growing cell lines may require longer incubation periods to observe a significant effect.[6]
Q5: Can this compound be cytotoxic?
Yes, like other nucleoside analogs, this compound can exhibit cytotoxicity at higher concentrations or after prolonged exposure.[7][8] The mechanism of cytotoxicity for similar compounds can involve inhibition of DNA synthesis and induction of apoptosis after intracellular phosphorylation.[7] It is crucial to assess the cytotoxicity of this compound in your specific cell line.
Q6: How can I distinguish between on-target and off-target effects?
A multi-faceted approach is recommended to ensure the observed effects are due to the intended mechanism of action.
-
Selective Antagonists: Use a selective antagonist for the target adenosine receptor subtype to see if it blocks the effect of this compound.
-
Knockout/Knockdown Cells: If available, use cell lines that lack the target receptor to confirm its role.
-
Dose-Response Analysis: On-target effects should occur at concentrations consistent with the compound's receptor affinity.
-
Structurally Different Agonists: Use another agonist for the same target with a different chemical structure to confirm that the observed phenotype is not unique to the this compound scaffold.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound Precipitation in Media | The final concentration exceeds the aqueous solubility limit. "Solvent shock" from rapid dilution of DMSO stock.[4] | Pre-warm the cell culture medium to 37°C.[4][5] Add the DMSO stock solution dropwise while gently swirling the medium. Prepare a less concentrated stock solution in DMSO.[5] |
| High Variability Between Replicates | Uneven cell seeding. "Edge effect" in multi-well plates.[9] Inaccurate pipetting, especially during serial dilutions.[9] | Ensure a homogeneous single-cell suspension before plating.[9] Fill the outer wells of the plate with sterile PBS or media and do not use them for experimental samples.[9] Use calibrated pipettes and proper pipetting techniques.[9] |
| No Observable Effect | The concentration range is too low. The incubation time is too short.[6] The cell line is not sensitive to the compound. | Test a broader and higher range of concentrations.[6] Increase the incubation time, particularly for slower-growing cell lines.[6] Test the compound on a different, potentially more sensitive, cell line. |
| High Background in Cytotoxicity Assays (e.g., MTT/XTT) | The compound directly reduces the tetrazolium salt.[7] The compound precipitates and interferes with absorbance readings.[7] | Perform a control experiment by incubating this compound with the assay reagent in cell-free medium.[7] If direct reduction or precipitation occurs, consider an alternative cytotoxicity assay (e.g., measuring membrane integrity). |
| Vehicle Control (DMSO) Shows Toxicity | The final DMSO concentration is too high for the cell line. | Keep the final DMSO concentration at or below 0.5%, and ideally below 0.1% for sensitive cell lines.[4][5] Perform a solvent tolerance experiment to determine the maximum non-toxic DMSO concentration for your specific cells.[5] |
Quantitative Data Summary
Table 1: Adenosine Receptor Affinity of a this compound Derivative
| Compound | Receptor | Affinity (Ki) |
| 2-[N'-[3-(4-nitrophenyl)allylidene] hydrazinoadenosine (5g) | A2a | 23 nM |
Data from a study on a series of 2-[N'-(3-arylallylidene)hydrazino]adenosines in rat tissues.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to achieve a 10 mM concentration.
-
Gently vortex until the compound is completely dissolved.
-
-
Storage:
-
Dispense the stock solution into single-use aliquots.
-
Store at -20°C or -80°C for long-term stability.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration remains in the non-toxic range (e.g., <0.5%).[6]
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[6]
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 48-72 hours).[6]
-
-
MTT Addition:
-
Add MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Protocol 3: cAMP Assay (General)
-
Cell Culture and Treatment:
-
Seed cells in the appropriate plate format and grow to the desired confluency.
-
Starve the cells in serum-free medium if necessary.
-
Treat the cells with various concentrations of this compound or controls (vehicle, other agonists/antagonists) for the specified time.[1]
-
-
Cell Lysis:
-
After treatment, lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.[1]
-
-
Assay Procedure:
-
Follow the manufacturer's protocol for the specific cAMP assay kit (e.g., HTRF or ELISA). This typically involves adding cell lysates and standards to the assay plate, followed by the addition of anti-cAMP antibody and a cAMP tracer.[1]
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader.
-
Calculate the cAMP concentrations based on the standard curve and determine the EC50 value for this compound.
-
Visualizations
Caption: General signaling pathway of adenosine receptor activation.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound assays..
References
- 1. benchchem.com [benchchem.com]
- 2. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Oxoadenosine induces cytotoxicity through intracellular accumulation of 2-oxo-ATP and depletion of ATP but not via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 2-Hydrazino Adenosine Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydrazino Adenosine binding assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound binding experiments in a question-and-answer format.
Issue 1: Low or No Specific Binding
Q: I am observing very low or no specific binding of this compound to my target receptor. What are the potential causes and how can I troubleshoot this?
A: Low or no specific binding in your assay can stem from several factors, broadly categorized as issues with reagents, experimental conditions, or the target receptor itself. A systematic approach is recommended to identify and resolve the problem.[1]
Potential Causes and Solutions
| Category | Potential Cause | Troubleshooting Steps |
| Reagents | Degradation of this compound: The compound may have degraded due to improper storage. | - Ensure the compound has been stored correctly according to the manufacturer's instructions, typically at -20°C. - Prepare fresh stock solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] - Verify the purity and concentration of your compound stock. |
| Inactive Receptor Preparation: The receptor source (e.g., cell membranes, purified protein) may have lost activity.[1] | - Prepare fresh receptor samples. - Ensure proper storage and handling of receptor preparations. - Test a known control ligand with high affinity for your receptor to confirm the activity of the receptor preparation.[1] | |
| Suboptimal Buffer Composition: The pH, ionic strength, or other components of the binding buffer can negatively impact the binding interaction.[1] | - Verify the pH and composition of your binding buffer. - Optimize buffer components, such as MgCl₂ concentration, which is often crucial for adenosine receptor binding. | |
| Assay Conditions | Incorrect Incubation Time or Temperature: The binding reaction may not have reached equilibrium.[1] | - Perform a time-course experiment to determine the optimal incubation time to reach equilibrium.[3] - Test a range of temperatures (e.g., 4°C, 25°C, 37°C) to find the optimal condition for your specific receptor and ligand.[1] |
| Ligand Depletion: If the receptor concentration is too high relative to the ligand, it can lead to an underestimation of the true affinity.[1] | - Reduce the concentration of the receptor preparation in the assay. | |
| Target Receptor | Low Receptor Expression: The cell line or tissue used may have low or no expression of the target adenosine receptor subtype. | - Confirm the expression of the target receptor subtype in your experimental model using techniques like qPCR or Western blot. |
| Receptor Subtype Specificity: this compound derivatives can exhibit varying affinities for different adenosine receptor subtypes (A1, A2A, A2B, A3).[4][5] | - Ensure you are using the correct receptor subtype for your intended experiment.[1] |
Issue 2: High Non-Specific Binding
Q: My radioligand receptor binding assay is showing high non-specific binding. What should I check?
A: High non-specific binding can mask the specific binding signal, making it difficult to obtain reliable data. Several factors can contribute to this issue.[3]
Potential Causes and Solutions
| Category | Potential Cause | Troubleshooting Steps |
| Assay Components | High Radioligand Concentration: Using too high a concentration of the radiolabeled ligand can increase background binding.[3] | - Titrate the radioligand concentration to find the optimal concentration that provides a good signal-to-noise ratio. |
| Ligand Adsorption to Filters/Plates: The ligand may be binding to the filter membrane or assay plate. | - Pre-treat glass fiber filters with an agent like polyethylenimine (PEI) to reduce non-specific binding.[3] - Consider using different types of plates or filters. | |
| Assay Procedure | Insufficient Washing: Inadequate washing may not effectively remove all unbound radioligand.[3] | - Increase the number of wash steps or the volume of the ice-cold wash buffer.[3] |
| Inappropriate Blocking Agents: The blocking agents used may not be optimal for your system. | - Optimize the type and concentration of blocking agents in your assay buffer (e.g., BSA). |
Issue 3: Inconsistent or Unexpected Results
Q: I'm observing inconsistent results between experiments or results that don't align with known adenosine receptor signaling. What could be the cause?
A: Inconsistent or unexpected results can be due to off-target effects, compound solubility issues, or variability in assay conditions.
Potential Causes and Solutions
| Category | Potential Cause | Troubleshooting Steps |
| Compound Properties | Poor Compound Solubility: this compound derivatives may have limited aqueous solubility.[6] | - Prepare a concentrated stock solution in an organic solvent like DMSO before diluting it into the aqueous assay buffer.[3] - Ensure the final solvent concentration is low (e.g., <0.5%) and consistent across all wells.[6] |
| Off-Target Effects: The compound may be interacting with other proteins or receptors.[3] | - Use specific antagonists for the target adenosine receptor to confirm that the observed effect is mediated through it.[3] - Test for concentration dependence; off-target effects are often more pronounced at higher concentrations.[3] | |
| Experimental Variability | Inconsistent Assay Conditions: Minor variations in parameters like incubation times, cell densities, or media composition can lead to different results. | - Standardize all assay parameters and ensure they are consistent between experiments.[2] |
| Cellular Context | Receptor Desensitization/Internalization: Agonist-induced receptor desensitization can lead to diminishing effects over time.[6] | - Consider shorter incubation times or using cell lines with modified receptor signaling pathways if this is a concern. |
| Presence of Endogenous Adenosine: Cells can release their own adenosine, which can activate receptors and contribute to the baseline signal.[6] | - Consider including adenosine deaminase in the assay buffer to degrade endogenous adenosine. |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol describes a standard method for determining the binding affinity of an unlabeled compound like this compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific adenosine receptor subtype.[1]
1. Reagent Preparation:
-
Cell Membranes: Prepare cell membranes expressing the adenosine receptor of interest.
-
Radiolabeled Ligand: Dilute a suitable radiolabeled ligand (e.g., [³H]NECA) to the desired concentration in binding buffer.
-
Binding Buffer: A common binding buffer is 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.[1]
-
Unlabeled Competitor: Prepare serial dilutions of this compound.
2. Assay Setup:
-
Total Binding: Add receptor membranes, radiolabeled ligand, and buffer to the assay tubes.
-
Non-specific Binding: Add receptor membranes, radiolabeled ligand, and a high concentration of a standard unlabeled ligand.
-
Competition Curve: Add receptor membranes, radiolabeled ligand, and increasing concentrations of this compound.
3. Incubation:
-
Incubate the assay tubes at a specific temperature for a sufficient time to allow the binding to reach equilibrium.
4. Separation:
-
Terminate the assay by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[1]
-
Quickly wash the filters with ice-cold buffer.[1]
5. Detection:
-
Dry the filters and add a scintillation cocktail.
-
Count the radioactivity using a scintillation counter.
6. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.[1]
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.[1]
-
Determine the IC₅₀ value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[1]
Visualizations
Caption: Troubleshooting workflow for low or no specific binding.
Caption: Simplified adenosine receptor signaling pathways.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
minimizing non-specific binding of 2-Hydrazino Adenosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of 2-Hydrazino Adenosine during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a purine nucleoside analog.[1][2] It serves as a useful synthetic intermediate for creating potent and selective coronary vasodilators.[3] Its derivatives have been studied for their agonist properties at the A2a adenosine receptor, playing a role in research related to vasodilation.[4][5] Additionally, as a purine nucleoside analog, it is relevant in cancer research, with mechanisms potentially involving the inhibition of DNA synthesis and induction of apoptosis.[1][2]
Q2: What is non-specific binding and why is it a concern when working with this compound?
Q3: What are the common causes of non-specific binding in assays involving small molecules like this compound?
Several factors can contribute to non-specific binding:
-
Hydrophobic and Ionic Interactions: The molecule may adhere to surfaces of labware (e.g., plastic tubes, pipette tips) or other proteins due to these forces.[6][7]
-
Inadequate Blocking: Failure to properly block non-specific binding sites on surfaces (like microplates or sensor chips) can result in high background signals.[6]
-
Suboptimal Buffer Conditions: The pH and salt concentration of the experimental buffer can significantly influence non-specific interactions.[7][9]
-
High Analyte Concentration: Using an excessively high concentration of this compound can lead to increased non-specific binding.[6]
-
Insufficient Washing: Inadequate washing steps may not effectively remove unbound molecules.[6][8]
Troubleshooting Guides
Issue: High Background Signal in a Binding Assay
High background is a common indicator of significant non-specific binding. This guide provides a systematic approach to troubleshoot and mitigate this issue.
Troubleshooting Workflow for High Background Signal
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. benchchem.com [benchchem.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
degradation pathways of 2-Hydrazino Adenosine in vitro
Welcome to the Technical Support Center for 2-Hydrazino Adenosine. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your in vitro experiments.
Disclaimer: As of December 2025, specific experimental data on the degradation pathways of this compound are limited in public scientific literature. The information provided herein is based on established principles of adenosine analog chemistry and the known metabolism of hydrazine-containing compounds. The pathways and products described are postulated and should serve as a guide for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic derivative of adenosine, an endogenous purine nucleoside. It is characterized by the substitution of a hydrazino (-NHNH2) group at the 2-position of the adenine base. This modification can significantly alter its chemical properties and biological activity compared to adenosine, including its stability and interaction with enzymes.
Q2: What are the potential in vitro degradation pathways for this compound?
A2: Based on the chemical structure and literature on related compounds, this compound is likely susceptible to three main degradation pathways in vitro: enzymatic degradation, chemical hydrolysis, and oxidation.
-
Enzymatic Degradation: The primary enzyme responsible for adenosine metabolism is adenosine deaminase (ADA), which converts adenosine to inosine.[1][2] The presence of the 2-hydrazino group may alter its susceptibility to ADA. Additionally, other enzymes such as cytochrome P450s and peroxidases are known to metabolize hydrazine derivatives.[3][4]
-
Chemical Hydrolysis: Like many nucleosides, this compound can undergo hydrolysis of the N-glycosidic bond that links the purine base to the ribose sugar. This is typically accelerated under acidic or alkaline conditions.[5]
-
Oxidation: The hydrazine moiety is susceptible to oxidation, which can be mediated by reactive oxygen species (ROS) in the culture medium or by certain enzymes.[3][4]
Q3: What are the likely degradation products of this compound?
A3: The degradation products will depend on the specific pathway:
-
Enzymatic Action (Postulated):
-
Hydrolysis:
-
Cleavage of the N-glycosidic bond would yield 2-Hydrazinoadenine (the free purine base) and ribose.
-
-
Oxidation:
-
Oxidation of the hydrazine group could lead to the formation of a diimide derivative, which could be further converted to other products.
-
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity in cell-based assays. | Degradation of this compound in the culture medium. | 1. Minimize exposure to harsh conditions: Avoid prolonged exposure to acidic or alkaline pH. Prepare fresh solutions before use.2. Consider serum effects: If using serum-containing media, be aware of potential enzymatic degradation. Test stability in your specific medium (see Experimental Protocols).3. Control for incubation time: For long-term experiments, consider replenishing the compound at regular intervals. |
| Appearance of unknown peaks in HPLC or LC-MS analysis over time. | Formation of degradation products. | 1. Characterize the new peaks: Use LC-MS/MS to determine the mass of the unknown peaks and compare them to the predicted masses of potential degradation products.[5]2. Perform forced degradation studies: Intentionally degrade the compound under acidic, basic, oxidative, and thermal stress to generate and identify potential degradation products. |
| Poor reproducibility between experiments. | Variability in stock solution preparation and storage. | 1. Ensure complete solubilization: Use an appropriate solvent (e.g., DMSO) to prepare a concentrated stock solution. Visually inspect for any precipitation.[6]2. Proper storage: Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[6]3. Vehicle control: Always include a vehicle control (medium with the same concentration of solvent) in your experiments. |
Quantitative Data on Stability of Adenosine Analogs
The following table summarizes stability data for common adenosine analogs to provide a general reference. Note: Data for this compound is not currently available.
| Compound | Primary Degradation Pathway | Stability in Cell Culture | Reported Half-Life (t½) |
| Adenosine | Enzymatic (Adenosine Deaminase) | Low in serum-containing media | Minutes in blood |
| Cordycepin | Enzymatic (Adenosine Deaminase) | Low | ~80 minutes in HepG2 cell culture medium[7] |
| 2-Chloroadenosine | Resistant to Adenosine Deaminase | High | Stable at neutral pH[5] |
| Cladribine | Hydrolysis (acidic/alkaline pH) | High (at neutral pH) | 0.37 hours at pH 1, 37°C[7] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol provides a general method for determining the stability of this compound in a liquid matrix (e.g., cell culture medium).[7]
Materials:
-
This compound
-
HPLC-grade solvents (e.g., methanol, ammonium acetate buffer)[8]
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 3 µm particle size)[8]
-
HPLC system with UV detector
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filters
Procedure:
-
Preparation of Standard Curve:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a series of dilutions in the experimental medium (e.g., 0.1, 1, 10, 50, 100 µM).
-
Inject these standards into the HPLC to determine the retention time and generate a standard curve of peak area versus concentration.
-
-
Sample Preparation and Incubation:
-
Prepare a solution of this compound in the test medium at the desired concentration.
-
Dispense aliquots into sterile tubes.
-
Incubate the tubes at 37°C.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Store samples at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw samples on ice.
-
Centrifuge to pellet any cells or debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
-
-
Data Analysis:
-
Identify the peak for this compound based on the retention time.
-
Quantify the peak area and use the standard curve to determine the remaining concentration at each time point.
-
Plot concentration versus time to calculate the half-life (t½).
-
HPLC Conditions (Example): [8]
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 3 µm
-
Mobile Phase A: 20 mM ammonium acetate, pH 5.4
-
Mobile Phase B: Methanol
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 260 nm
Protocol 2: Identification of Degradation Products by LC-MS
This protocol outlines a general approach for identifying potential degradation products.
Materials:
-
Degraded samples of this compound (from stability or forced degradation studies)
-
LC-MS system (e.g., coupled to a time-of-flight or Orbitrap mass spectrometer)
-
C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Prepare samples as described in the HPLC protocol.
-
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
Perform a full scan analysis to detect all ions.
-
Use tandem MS (MS/MS) to fragment the parent ions of interest (the parent compound and any new peaks) to obtain structural information.[5]
-
-
Data Analysis:
-
Determine the accurate mass of the parent compound and any new peaks that appear in the degraded samples.
-
Propose elemental compositions based on the accurate mass.
-
Analyze the fragmentation patterns from the MS/MS spectra to elucidate the structures of the degradation products.
-
Visualizations
Caption: Postulated degradation pathways of this compound in vitro.
References
- 1. Biochemical characterization of adenosine deaminase (CD26; EC 3.5.4.4) activity in human lymphocyte-rich peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine deaminase - Wikipedia [en.wikipedia.org]
- 3. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
addressing precipitation of 2-Hydrazino Adenosine in aqueous buffers
Welcome to the technical support center for 2-Hydrazino Adenosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges during their experiments, with a specific focus on the issue of precipitation in aqueous buffers.
Troubleshooting Guide: Precipitation of this compound
Precipitation of this compound upon dilution into aqueous buffers is a common issue that can impact experimental reproducibility and accuracy. This guide provides a systematic approach to diagnose and resolve solubility problems.
Problem: Precipitate forms when diluting a this compound stock solution into an aqueous buffer (e.g., PBS, cell culture media).
This phenomenon, often referred to as "precipitation upon dilution," occurs when the concentration of this compound in the final aqueous solution surpasses its solubility limit.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Q2: My this compound precipitated when I diluted my DMSO stock in PBS. How can I prevent this?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. To prevent precipitation, consider the following:
-
Lower the Final Concentration: Determine if your experiment can be performed effectively at a lower final concentration of this compound.
-
Modify the Dilution Method: Add the DMSO stock solution to the aqueous buffer drop-wise while vigorously vortexing or stirring. This rapid mixing helps to avoid localized high concentrations that can trigger precipitation.[2]
-
Use an Intermediate Dilution Step: Perform a serial dilution, first into a buffer containing a lower percentage of the organic solvent before the final dilution into the fully aqueous buffer.
Q3: Can I use co-solvents to improve the solubility of this compound in my aqueous buffer?
A3: Yes, co-solvents can enhance the solubility of poorly soluble compounds.[3] Consider incorporating a small, biocompatible amount of an organic solvent like ethanol or polyethylene glycol (PEG) into your aqueous buffer. It is crucial to perform vehicle controls to ensure the co-solvent does not affect your experimental system. The introduction of hydrophilic PEG substituents has been shown to improve the water solubility of other C2-substituted adenosine analogs.[4]
Q4: How does pH affect the solubility of this compound?
A4: The solubility of adenosine and its analogs can be pH-dependent. For adenosine, lowering the pH can increase its water solubility.[5] While specific data for this compound is unavailable, it is reasonable to hypothesize that a slightly acidic buffer (e.g., pH 6.0-7.0) might improve its solubility compared to a more alkaline pH. The effect of pH on adenosine content has been noted in extraction processes, suggesting its stability and solubility can be influenced by pH.[6]
Q5: I'm still observing precipitation. What other factors can I consider?
A5: If precipitation persists, consider these additional factors:
-
Temperature: Gently warming the aqueous buffer (e.g., to 37°C) may increase the solubility of this compound. Adenosine's water solubility is known to increase with warming.[5]
-
Buffer Composition: The salt concentration and type of buffer can influence solubility. If using a high-salt buffer, consider testing a buffer with a lower ionic strength.
Data Presentation
While specific quantitative solubility data for this compound is limited in publicly available literature, the following table summarizes the solubility of the parent compound, adenosine, in various solvents. This can serve as a general guideline.
| Compound | Solvent | Solubility | Reference |
| Adenosine | DMSO | ~20 mg/mL | [1] |
| Adenosine | Dimethyl formamide | ~5 mg/mL | [1] |
| Adenosine | PBS (pH 7.2) | ~10 mg/mL | [1] |
| Adenosine | Water | Slightly soluble, increases with warming | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol provides a general method for preparing a high-concentration stock solution.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out the appropriate mass based on its molecular weight.
-
Dissolving: Add the corresponding volume of sterile, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly. If the compound does not dissolve completely, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, HEPES, cell culture medium)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Thawing: Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-wise to achieve the final desired concentration.
-
Important: Ensure the final concentration of DMSO in your experimental system is low (typically <0.5%) and that a vehicle control with the same final DMSO concentration is included in your experiments.
-
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, refer to the troubleshooting guide.
Signaling Pathway
This compound and its derivatives have been identified as potent A2a adenosine receptor agonists.[7] Activation of the A2A receptor, a Gs protein-coupled receptor, typically leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).
Caption: A2A Adenosine Receptor Signaling Pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine | C10H13N5O4 | CID 60961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Hydrazino Adenosine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydrazino Adenosine derivatives.
Frequently Asked Questions (FAQs)
Q1: We are observing a significantly low yield in the conversion of 2-Chloroadenosine to 2-Hydrazinoadenosine. What are the potential causes and how can we improve it?
A1: Low yields are a common challenge in this synthesis. The primary causes often revolve around reaction conditions and reagent quality. Here’s a systematic approach to troubleshooting:
-
Reaction Temperature and Time: The reaction of 2-Chloroadenosine with hydrazine hydrate is temperature-sensitive. Insufficient temperature may lead to an incomplete reaction, while excessively high temperatures can promote the formation of degradation products. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Hydrazine Hydrate Quality: The purity and concentration of hydrazine hydrate are critical. Use of old or improperly stored hydrazine hydrate can lead to lower reactivity and the introduction of impurities. It is advisable to use a fresh bottle or titrate the hydrazine hydrate to determine its exact concentration.
-
Solvent Choice: While the reaction is often performed neat or in a protic solvent like ethanol, the choice of solvent can influence the reaction rate and solubility of the starting material. Ensure that 2-Chloroadenosine is adequately dissolved.
-
Incomplete Reaction: If TLC analysis indicates the presence of unreacted 2-Chloroadenosine, consider extending the reaction time or slightly increasing the temperature.
Q2: Our final product is contaminated with an impurity that has a mass corresponding to an N-acetyl derivative. How can we prevent its formation?
A2: The formation of an N-acetyl impurity is a known side reaction, particularly when acetic acid is used as a solvent or co-solvent in subsequent steps, such as in the synthesis of Regadenoson from 2-Hydrazinoadenosine.[1]
-
Mechanism of Formation: The hydrazino group of 2-Hydrazinoadenosine can react with acetic acid, especially at elevated temperatures, to form the N-acetyl derivative.
-
Prevention Strategies:
-
Avoid Acetic Acid: If possible, explore alternative solvent systems for subsequent reactions that do not involve acetic acid.
-
Temperature Control: If acetic acid is necessary, conduct the reaction at the lowest possible temperature to minimize the rate of the N-acetylation side reaction.
-
Protecting Groups: For multi-step syntheses, consider protecting the hydrazino group before introducing acetic acid, although this adds extra steps to the synthesis.
-
Q3: We are observing a significant amount of a deglycosylated impurity in our product mixture. What causes this and how can it be minimized?
A3: Deglycosylation, the cleavage of the glycosidic bond between the adenine base and the ribose sugar, can occur under acidic conditions.[1]
-
Cause: The glycosidic bond is susceptible to hydrolysis in the presence of acid. If the reaction medium is acidic, for instance, when using acetic acid as a solvent or during an acidic workup, deglycosylation can occur, leading to the formation of 2-hydrazinoadenine.
-
Minimization Strategies:
-
pH Control: Maintain a neutral or slightly basic pH throughout the synthesis and purification process.
-
Mild Workup Conditions: Avoid strongly acidic conditions during the reaction workup. If an acid is required for neutralization, use a weak acid and add it carefully while monitoring the pH.
-
Temperature Management: Higher temperatures can accelerate the rate of hydrolysis. Perform the reaction and workup at the lowest feasible temperature.
-
Q4: What are the best practices for purifying this compound and its derivatives, which are often highly polar?
A4: The purification of polar nucleoside derivatives like this compound can be challenging. Column chromatography on silica gel is a common method, but requires careful optimization.
-
Solvent System Selection: Due to the polar nature of the compound, a polar eluent system is required. A common choice is a gradient of methanol in dichloromethane (DCM) or chloroform. The addition of a small amount of a basic modifier, like ammonium hydroxide or triethylamine (0.1-1%), to the mobile phase can help to reduce tailing and improve peak shape by neutralizing acidic sites on the silica gel.
-
Column Packing and Loading: Proper packing of the silica gel column is crucial to achieve good separation. For highly polar compounds, it is often beneficial to load the sample onto the column using a "dry loading" technique. This involves pre-adsorbing the crude product onto a small amount of silica gel and then carefully adding this to the top of the column.
-
Alternative Stationary Phases: If separation on silica gel is poor, consider using a different stationary phase. Reverse-phase chromatography (C18 silica) with a mobile phase of water and acetonitrile or methanol can be an effective alternative for purifying polar compounds.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 2-Hydrazinoadenosine from 2-Chloroadenosine
| Parameter | Recommendation | Rationale |
| Purity of 2-Chloroadenosine | >98% | Impurities in the starting material can lead to side reactions and lower the yield of the desired product. |
| Hydrazine Hydrate Concentration | Use a fresh, unopened bottle or titrate to confirm concentration (typically 50-60%). | Hydrazine hydrate is hygroscopic and can absorb CO2 from the air, reducing its reactivity over time. |
| Reaction Temperature | 50-60 °C | Provides a good balance between reaction rate and stability of the product. Higher temperatures can lead to degradation. |
| Reaction Time | 4-8 hours | The reaction should be monitored by TLC to determine the point of maximum conversion of the starting material. |
| Solvent | Ethanol or neat | Ethanol can help to dissolve the 2-Chloroadenosine. Running the reaction neat (without solvent) can also be effective. |
Problem 2: Formation of Side Products
| Side Product | Cause | Prevention Strategy |
| N-acetyl-2-hydrazinoadenosine | Reaction with acetic acid, often used as a solvent in subsequent steps.[1] | Avoid using acetic acid. If necessary, use at the lowest possible temperature and for the shortest duration. |
| 2-Hydrazinoadenine (Deglycosylated) | Cleavage of the glycosidic bond under acidic conditions.[1] | Maintain a neutral to slightly basic pH throughout the reaction and workup. Avoid strong acids. |
| Dimer/Oligomer Impurities | Potential side reaction of the highly reactive hydrazine group. | Use a slight excess of hydrazine hydrate to ensure complete conversion of the 2-chloroadenosine. |
Experimental Protocols
Synthesis of 2-Hydrazinoadenosine from 2-Chloroadenosine
-
Materials:
-
2-Chloroadenosine
-
Hydrazine hydrate (55% solution in water)
-
Ethanol
-
-
Procedure:
-
To a solution of 2-Chloroadenosine (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).
-
Heat the reaction mixture to 50-55 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM).
-
After completion of the reaction (disappearance of the starting material), cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain 2-Hydrazinoadenosine.
-
| Reactant | Molar Eq. | Typical Yield | Reference |
| 2-Chloroadenosine | 1.0 | 95% | [1] |
| Hydrazine Hydrate | 5.0 |
Purification of 2-Hydrazinoadenosine by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of 0-15% methanol in dichloromethane. To improve peak shape, 0.5% triethylamine or ammonium hydroxide can be added to the mobile phase.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.
-
Dissolve the crude 2-Hydrazinoadenosine in a minimal amount of the mobile phase (or a slightly more polar solvent) and load it onto the column. Alternatively, use a dry-loading technique.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 2-Hydrazinoadenosine.
-
References
quality control parameters for 2-Hydrazino Adenosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control parameters and experimental use of 2-Hydrazino Adenosine.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (CAS No. 15763-11-8) is a synthetic purine nucleoside analog. It serves as a key intermediate in the synthesis of potent and selective coronary vasodilators, such as Regadenoson.[1][2] It is also known as Regadenoson Impurity 19.[2]
Q2: What are the typical quality control specifications for this compound?
A2: The quality of this compound is assessed based on several key parameters. A summary of typical specifications is provided in the table below.
Q3: How should this compound be stored?
A3: For long-term stability, this compound powder should be stored at -20°C.[3] Under these conditions, the compound is expected to be stable for years. Solutions should be prepared fresh, but if short-term storage is necessary, they should be kept at 2-8°C.[4]
Q4: In what solvents is this compound soluble?
A4: Like many nucleoside analogs, this compound is expected to have limited solubility in aqueous solutions at neutral pH. For experimental use, it is recommended to first prepare a concentrated stock solution in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[3][5][6]
Quality Control Parameters
The following table summarizes the key quality control parameters for this compound.
| Parameter | Specification | Typical Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |
| Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Molecular Formula | C₁₀H₁₅N₇O₄ | Elemental Analysis, High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 297.27 g/mol | Mass Spectrometry |
| Water Content | Report value | Karl Fischer Titration |
| Residual Solvents | Meet ICH guidelines | Gas Chromatography (GC) |
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound in a question-and-answer format.
Issue 1: Solubility Problems
Q: My this compound is not dissolving in my aqueous buffer.
A: This is a common issue due to the polar nature of the molecule.
Solution Workflow:
-
Prepare a Concentrated Stock Solution: First, dissolve the this compound in an appropriate organic solvent. Anhydrous DMSO is a good starting point.[3][5]
-
Aid Dissolution: If the compound does not readily dissolve, you can use the following techniques:
-
Dilute into Aqueous Buffer: Once you have a clear, concentrated stock solution, you can perform serial dilutions into your aqueous experimental buffer to reach the desired final concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experiment (typically <0.5%).
Issue 2: Inconsistent Experimental Results
Q: I am observing variability in my experimental results using different batches of this compound.
A: Batch-to-batch variability can often be traced back to differences in purity or the presence of impurities.
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of the different batches using a standardized HPLC method.
-
Check for Impurities: Analyze the material for any potential impurities by HPLC or LC-MS. As an intermediate in drug synthesis, residual starting materials or by-products could be present.
-
Confirm Identity: Confirm the identity of the material using ¹H NMR and Mass Spectrometry to ensure it is the correct compound.
-
Ensure Proper Storage: Improper storage can lead to degradation. Ensure the compound has been stored at -20°C in a tightly sealed container.
Experimental Protocols
Below are representative protocols for key quality control experiments. Note that specific parameters may need to be optimized for your laboratory equipment and specific batch of material.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of this compound purity.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm).[7]
-
Mobile Phase A: 25 mM Ammonium acetate in water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient:
-
0-15 min: 8% to 30% B
-
15-20 min: 30% B
-
20-22 min: 30% to 8% B
-
22-30 min: 8% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35°C.[7]
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in DMSO to a final concentration of approximately 0.5 mg/mL.
Identity Confirmation by ¹H NMR Spectroscopy
This protocol is for confirming the chemical structure of this compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Expected Chemical Shifts (δ): The spectrum should be consistent with the structure of this compound, showing characteristic peaks for the purine ring protons, the ribose sugar protons, and the amino and hydrazino group protons. For adenosine, characteristic peaks are observed for the purine (δ 8.1-8.4 ppm) and ribose (δ 3.5-6.0 ppm) moieties.[8]
Identity Confirmation by Mass Spectrometry (MS)
This method confirms the molecular weight of this compound.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Analysis Mode: Full scan.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 298.1.
Visualizations
Logical Workflow for Quality Control Testing
Caption: A typical workflow for the quality control of this compound.
Troubleshooting Decision Tree for Solubility Issues
Caption: A decision tree for troubleshooting solubility issues with this compound.
References
Validation & Comparative
A Comparative Analysis of 2-Hydrazino Adenosine and Other A2a Receptor Agonists for Research and Drug Development
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of 2-Hydrazino Adenosine versus other key A2a receptor agonists, supported by experimental data and detailed methodologies.
The A2a adenosine receptor (A2aR), a Gs protein-coupled receptor, is a critical regulator in various physiological processes, including inflammation, neurotransmission, and vasodilation. Its activation triggers a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), modulating a wide range of cellular functions. This central role has made the A2aR a prime target for therapeutic intervention in conditions such as Parkinson's disease, inflammation, and for pharmacological stress testing in myocardial perfusion imaging.
This guide provides an objective comparison of this compound, a notable A2aR agonist, with other widely used agonists such as CGS-21680, Regadenoson, and the non-selective agonist NECA. The comparison focuses on key pharmacological parameters: binding affinity (Ki), potency (EC50), and efficacy (Emax), supported by data from various experimental studies. Detailed protocols for the key assays used to determine these parameters are also provided to aid in the replication and validation of findings.
A2a Receptor Signaling Pathway
Activation of the A2a receptor by an agonist initiates a well-defined signaling cascade. The agonist binds to the receptor, inducing a conformational change that facilitates the coupling and activation of the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, culminating in a physiological response.
Comparative Performance of A2a Receptor Agonists
The selection of an appropriate A2aR agonist for research or therapeutic development depends on its specific pharmacological properties. The following tables summarize the binding affinity, potency, and efficacy of this compound and its derivatives in comparison to other standard A2aR agonists. It is important to note that direct comparative studies for all parameters across all compounds under identical experimental conditions are limited. The data presented here is a compilation from various sources and should be interpreted with consideration of the different experimental setups.
Table 1: Binding Affinity (Ki) at the Human A2a Adenosine Receptor
Binding affinity (Ki) represents the concentration of a ligand that occupies 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.
| Compound | Ki (nM) | Receptor Source | Radioligand | Reference(s) |
| This compound Derivatives | ||||
| Derivative 1 | 23 | Rat Brain | [3H]CGS 21680 | [1] |
| Derivative 2 | 1.8 | Human A2aR | [3H]ZM241385 | [2] |
| Derivative 3 | 6.3 | Human A2aR | [3H]ZM241385 | [2] |
| CGS-21680 | 27 | Human A2aR | [3H]ZM241385 | [3] |
| Regadenoson | 1300 | Human A2aR | [3H]NECA | [4] |
| NECA | 20 | Human A2aR | [3H]ZM241385 | [3] |
Table 2: Potency (EC50) and Efficacy (Emax) for A2a Receptor Activation
Potency (EC50) is the concentration of an agonist that produces 50% of its maximal effect. Efficacy (Emax) represents the maximum response an agonist can produce.
| Compound | EC50 (nM) | Emax (% of control) | Assay | Cell Line | Reference(s) |
| This compound Derivatives | Potent agonist activity reported | Data not available | cAMP accumulation | Not specified | [2] |
| CGS-21680 | 3.25 - 180 | 100 (reference) | cAMP accumulation | CHO, HEK293 | [3][5] |
| Regadenoson | 6.4 | Full agonist | cAMP accumulation | PC-12 | [6] |
| NECA | 5.99 | ~100 | cAMP accumulation | CHO | [5] |
Note: While specific EC50 and Emax values for this compound are not available in the reviewed literature, its derivatives are described as potent agonists.[2] CGS-21680 is often used as a reference full agonist in cAMP accumulation assays.[3]
Experimental Protocols
The characterization and comparison of A2a receptor agonists rely on standardized in vitro assays. The following are detailed methodologies for the two key experiments used to determine the binding affinity, potency, and efficacy of these compounds.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the A2a receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human A2a adenosine receptor.
-
Radioligand: [3H]ZM241385 (an A2aR antagonist) or [3H]CGS 21680 (an A2aR agonist).
-
Test Compounds: this compound, CGS-21680, Regadenoson, NECA.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled A2aR ligand (e.g., ZM241385 or CGS-21680).
-
Instrumentation: Scintillation counter, filter harvester.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the A2aR in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Serial dilutions of the unlabeled test compound.
-
A fixed concentration of the radioligand.
-
The membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure of an agonist-bound human A2A adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: 2-Hydrazino Adenosine Derivatives vs. Regadenoson
In the landscape of A2A adenosine receptor agonists, both 2-Hydrazino Adenosine derivatives and Regadenoson have emerged as significant compounds with potent vasodilatory effects, crucial for diagnostic and therapeutic applications. This guide provides a detailed, objective comparison of their efficacy, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound derivatives and Regadenoson, focusing on their binding affinity for the A2A adenosine receptor and their functional effects.
Table 1: A2A Adenosine Receptor Binding Affinity
| Compound | Receptor Species | Ki (nM) |
| 2-[N'-[3-(4-nitrophenyl)allylidene] hydrazinoadenosine (5g) | Rat | 23[1] |
| Regadenoson | Human | ~290 - 1730[2][3][4] |
Table 2: Selectivity for A2A vs. A1 Adenosine Receptors
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | Selectivity Ratio (A1 Ki / A2A Ki) |
| 2-[N'-(3-arylallylidene)hydrazino]adenosines | Weak interaction | Low nanomolar range | High (specific values not provided)[1] |
| Regadenoson | >16,460[5] | 1269[5] | ~13[2] |
Table 3: Functional Efficacy - Vasodilation and Coronary Blood Flow
| Compound | Experimental Model | Efficacy Metric | Result |
| 2-[N'-(2-furylmethylidene)hydrazino]adenosine (4b) | Rat aorta (in vitro) | Vasorelaxation | Potent induction[1] |
| 2-[N'-(3-phenylallylidene)hydrazino]adenosine (5a) | Rat aorta (in vitro) | Vasorelaxation | Potent induction[1] |
| 2-[N'-[3-(2-furyl)allylidene]hydrazino]adenosine (5b) | Rat aorta (in vitro) | Vasorelaxation | Potent induction[1] |
| Regadenoson | Conscious dogs (in vivo) | Coronary Blood Flow | Dose-dependent increase[6] |
| Regadenoson | Humans (in vivo) | Peak Coronary Blood Flow Velocity | Up to 3.4-fold increase[7] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to ensure reproducibility and a clear understanding of the presented data.
Radioligand Binding Assay for this compound Derivatives
This protocol was utilized to determine the binding affinity of 2-[N'-(3-arylallylidene)hydrazino]adenosines for A1 and A2A adenosine receptors in rat tissues.[1]
-
Tissues: Rat cerebral cortex (for A1 receptors) and striatum (for A2A receptors) were homogenized in 50 mM Tris-HCl buffer.
-
Radioligand: [3H]CHA for A1 receptors and [3H]CGS 21680 for A2A receptors.
-
Procedure:
-
Membrane suspensions were incubated with the respective radioligand and varying concentrations of the test compounds.
-
Non-specific binding was determined in the presence of a high concentration of a non-labeled agonist (CHA or CGS 21680).
-
After incubation, the mixture was filtered, and the radioactivity bound to the filters was measured by liquid scintillation spectrometry.
-
IC50 values were determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.
-
In Vitro Vasodilation Assay for this compound Derivatives
This assay assessed the functional effect of 2-[N'-(3-arylallylidene)hydrazino]adenosines on rat aortic rings.[1]
-
Preparation: Thoracic aortas from male Sprague-Dawley rats were excised and cut into rings.
-
Apparatus: Aortic rings were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.
-
Procedure:
-
Aortic rings were pre-contracted with phenylephrine.
-
Cumulative concentration-response curves were generated by adding increasing concentrations of the test compounds.
-
The relaxation response was measured as a percentage of the pre-contraction.
-
cAMP Accumulation Assay for Regadenoson
This assay is a standard method to determine the functional activity of A2A receptor agonists by measuring the downstream second messenger, cyclic AMP.
-
Cell Line: PC12 cells, which endogenously express the A2A adenosine receptor.[2]
-
Procedure:
-
Cells are plated in multi-well plates and incubated.
-
Cells are then treated with varying concentrations of Regadenoson in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Following incubation, cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
The amount of cAMP produced is proportional to the activation of the A2A receptor.
-
Regadenoson Clinical Trial Protocol (ADVANCE MPI)
The ADenoscan Versus regAdenosoN Comparative Evaluation for Myocardial Perfusion Imaging (ADVANCE MPI) trials were pivotal phase 3 studies to assess the efficacy and safety of Regadenoson.[8][9]
-
Study Design: Multicenter, double-blind, randomized, non-inferiority trials.
-
Participants: Patients with known or suspected coronary artery disease requiring pharmacologic stress myocardial perfusion imaging (MPI).
-
Protocol:
-
All patients underwent a baseline MPI scan using adenosine.
-
Patients were then randomized (2:1 ratio) to receive either a second MPI scan with Regadenoson or another scan with adenosine.
-
Regadenoson was administered as a single 400 µg intravenous bolus.
-
The primary endpoint was the agreement rate in detecting reversible perfusion defects between the initial adenosine scan and the subsequent randomized scan.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described.
Caption: A2A Adenosine Receptor Signaling Cascade.
Caption: Radioligand Binding Assay Workflow.
Caption: ADVANCE MPI Clinical Trial Design.
Discussion
The available data indicates that both this compound derivatives and Regadenoson are potent agonists of the A2A adenosine receptor, leading to vasodilation.
This compound derivatives , based on preclinical data in rats, exhibit high binding affinity in the low nanomolar range for the A2A receptor and demonstrate potent vasorelaxant effects in isolated aortic rings.[1] These compounds show promise as highly selective A2A agonists.
Regadenoson , on the other hand, has been extensively studied in humans and is an approved pharmacological stress agent.[10] While its binding affinity for the human A2A receptor is lower than that reported for the this compound derivatives in rats, it demonstrates functional selectivity and potent coronary vasodilatory effects in vivo.[2][6][7] The ADVANCE clinical trials have established its non-inferiority to adenosine in myocardial perfusion imaging, with a comparable safety profile.[8][9][11][12][13]
A direct comparison of efficacy is challenging due to the different stages of development and the species differences in the available data. The this compound derivatives show high potency in preclinical models, suggesting their potential as drug candidates. Regadenoson's established clinical efficacy and safety profile make it a valuable tool in cardiovascular diagnostics. Further preclinical and clinical studies on specific this compound derivatives would be necessary to directly compare their efficacy and safety with Regadenoson in a clinical setting. derivatives would be necessary to directly compare their efficacy and safety with Regadenoson in a clinical setting.
References
- 1. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. assets.radcliffecardiology.com [assets.radcliffecardiology.com]
- 4. benchchem.com [benchchem.com]
- 5. Regadenoson in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Regadenoson, a selective A2A adenosine receptor agonist, causes dose-dependent increases in coronary blood flow velocity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADVANCE MPI Pivotal Trials | Lexiscan® (regadenoson) injection [lexiscan.com]
- 9. Adenosine versus regadenoson comparative evaluation in myocardial perfusion imaging: results of the ADVANCE phase 3 multicenter international trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regadenoson - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regadenoson induces comparable left ventricular perfusion defects as adenosine: a quantitative analysis from the ADVANCE MPI 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regadenoson provides perfusion results comparable to adenosine in heterogeneous patient populations: a quantitative analysis from the ADVANCE MPI trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regadenoson Stress Testing: A Comprehensive Review With a Focused Update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Hydrazino Adenosine Derivatives for A2a Adenosine Receptor Selectivity
For researchers, scientists, and drug development professionals, the selection of potent and selective receptor agonists is paramount for robust and reproducible experimental outcomes. This guide provides a detailed comparison of a 2-Hydrazino Adenosine derivative against established A2a adenosine receptor (A2aR) agonists, offering a clear validation of its selectivity profile through experimental data.
This comparison focuses on the binding affinity of a potent this compound analog, compound 23 from a recent study on 2-hydrazinyladenosine derivatives, alongside the well-characterized A2a-selective agonist CGS-21680 and the non-selective agonist NECA. The data presented herein is crucial for researchers seeking to leverage the therapeutic potential of A2aR activation in various fields, including inflammation, immunology, and neuroscience.
Quantitative Comparison of Binding Affinities
The selectivity of an agonist for its target receptor is a critical determinant of its utility in research and therapeutic applications. The following table summarizes the binding affinities (Ki) of a potent this compound derivative (compound 23), CGS-21680, and NECA at the four human adenosine receptor subtypes (A1, A2a, A2b, and A3). Lower Ki values indicate higher binding affinity.
| Compound | A1 Receptor Ki (nM) | A2a Receptor Ki (nM) | A2b Receptor Ki (nM) | A3 Receptor Ki (nM) | Selectivity for A2a vs A1 |
| This compound derivative (cpd 23) | >100 (significantly lower affinity) | 1.8[1] | Data not available | Data not available | >55-fold |
| CGS-21680 | 290 | 27[2] | 67 | 88,800 | ~10.7-fold |
| NECA | 14[3] | 20[3] | 2400 (EC50)[3] | 6.2[3] | ~0.7-fold (non-selective) |
Note: The Ki value for the this compound derivative at the A1 receptor is not explicitly stated in the source but is described as having "significant selectivity for the A2A receptor compared to the A1 receptor"[1]. For the purpose of this comparison, a conservative estimate of >100 nM is used to calculate the selectivity ratio.
A2a Receptor Signaling Pathway
Activation of the A2a adenosine receptor, a Gs protein-coupled receptor, initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP) levels. This pathway plays a key role in mediating the physiological effects of A2aR activation, such as anti-inflammatory responses and vasodilation.
Caption: A2a Adenosine Receptor Signaling Pathway.
Experimental Protocols
To validate the binding affinity and functional potency of A2a receptor agonists, standardized experimental protocols are employed. Below are detailed methodologies for a competitive radioligand binding assay and a cAMP functional assay.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the A2a receptor.
Experimental Workflow:
References
Unveiling the Receptor Selectivity of 2-Hydrazino Adenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of 2-Hydrazino Adenosine and its analogs with the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. Understanding the selectivity profile of this class of compounds is crucial for the development of targeted therapeutics with improved efficacy and reduced off-target effects. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate informed decision-making in drug discovery and development.
Binding Affinity Profile of this compound Analogs
| Compound | A1 Receptor (Ki, μM) | A2A Receptor (Ki, μM) | A2B Receptor | A3 Receptor |
| 6-Hydrazinopurine riboside | 29.7 [cite: ] | 7.3 [cite: ] | Data not available | Data not available |
Note: Lower Ki values indicate higher binding affinity.
This limited data suggests that the hydrazino substitution at the purine core may confer some degree of selectivity for the A2A receptor over the A1 receptor. However, comprehensive screening against all four receptor subtypes is necessary to establish a complete cross-reactivity profile.
Functional Activity at Adenosine Receptors
The functional activity of this compound and its derivatives is typically assessed through their ability to either stimulate (agonism) or inhibit (antagonism) the production of intracellular cyclic adenosine monophosphate (cAMP). A2A and A2B receptors are Gs-coupled, and their activation leads to an increase in cAMP levels. Conversely, A1 and A3 receptors are Gi-coupled, and their activation results in a decrease in cAMP.
Due to the scarcity of publicly available functional data for this compound, this guide outlines the standard experimental protocols used to determine such activity, which can be applied to characterize this compound and its analogs.
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound for each adenosine receptor subtype (A1, A2A, A2B, A3).
Materials:
-
Cell membranes expressing the specific human adenosine receptor subtype.
-
A suitable radioligand for each receptor (e.g., [³H]-DPCPX for A1, [³H]-ZM241385 for A2A, [³H]-PSB-603 for A2B, [¹²⁵I]-AB-MECA for A3).
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of a non-selective agonist like NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay for Determining Agonist/Antagonist Activity
This protocol is used to determine whether a compound acts as an agonist or antagonist at Gs- or Gi-coupled receptors by measuring changes in intracellular cAMP levels.
Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of this compound at each adenosine receptor subtype.
Materials:
-
Cells stably expressing the specific human adenosine receptor subtype.
-
Test compound (this compound).
-
Reference agonist (e.g., NECA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture reagents.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist.
-
Cell Stimulation:
-
Agonist Mode: Treat the cells with varying concentrations of this compound in the presence of a PDE inhibitor.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound, followed by stimulation with a fixed concentration (e.g., EC80) of a reference agonist.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log concentration of this compound to determine the EC50 value.
-
Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of this compound to determine the IC50 value.
-
Signaling Pathways of Adenosine Receptors
The four adenosine receptor subtypes mediate their effects through different G protein-coupled signaling pathways. Understanding these pathways is essential for interpreting the functional consequences of ligand binding.
Conclusion
The available data on analogs suggests that this compound may exhibit selectivity for the A2A adenosine receptor. However, a comprehensive assessment of its cross-reactivity with all four adenosine receptor subtypes is essential for its further development as a therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for obtaining the necessary quantitative data on binding affinity and functional activity. This information will be critical for elucidating the complete pharmacological profile of this compound and for guiding future drug discovery efforts targeting adenosine receptors.
A Comparative Analysis of 2-Hydrazino Adenosine Derivatives as A₂A Adenosine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of a series of 2-Hydrazino Adenosine derivatives, focusing on their binding affinity for adenosine receptors. The information presented is collated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel purinergic ligands. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.
Introduction to this compound Derivatives
Adenosine, a ubiquitous purine nucleoside, modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The A₂A adenosine receptor (A₂AAR), in particular, has emerged as a significant therapeutic target for a variety of pathophysiological conditions, including inflammatory diseases, neurodegenerative disorders, and cancer. Consequently, the development of potent and selective A₂AAR ligands is an area of intense research.
The this compound scaffold has been identified as a promising pharmacophore for the development of A₂AAR agonists. Strategic modification of the hydrazino group at the 2-position of the adenosine core has led to the discovery of derivatives with high affinity and selectivity for the A₂AAR. This guide focuses on a comparative analysis of a series of these derivatives, highlighting their structure-activity relationships (SAR).
Data Presentation: Comparative Binding Affinity
The following table summarizes the in vitro binding affinities (Ki values) of a series of 32 novel 2-hydrazinyladenosine derivatives for the human A₂A and A₁ adenosine receptors. This data is extracted from a study by Zhang et al. (2019), where these compounds were synthesized and evaluated for their potential as A₂AAR agonists.[1] The Ki values represent the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | R Group | hA₂A Ki (nM) | hA₁ Ki (nM) | Selectivity (A₁/A₂A) |
| 23 | 4-Fluorobenzyl | 1.8 | 1300 | 722 |
| 24 | 4-Chlorobenzyl | 6.4 | >10000 | >1563 |
| 30 | 2-Phenylethyl | 20 | >10000 | >500 |
| 31 | 3-Phenylpropyl | 67 | >10000 | >149 |
| 35 | Cyclohexylmethyl | >10000 | 4.5 | <0.00045 |
| 42 | 2-(4-Methoxyphenyl)ethyl | 6.3 | >10000 | >1587 |
Note: The full dataset of 32 compounds can be found in the source publication. The selection above highlights the most potent and selective derivatives, as well as a highly A₁ selective compound for comparison.
Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals several key structure-activity relationships for this series of this compound derivatives:
-
Substitution on the Benzyl Ring: The presence of a benzyl group at the R position generally confers high affinity for the A₂A receptor. Substitution on the phenyl ring with electron-withdrawing groups, such as fluorine (Compound 23 ) and chlorine (Compound 24 ), appears to be well-tolerated and can lead to potent and selective A₂AAR agonists.
-
Alkyl Chain Length: Extending the alkyl chain between the hydrazino group and the phenyl ring (Compounds 30 and 31 ) maintains good A₂AAR affinity, although with slightly reduced potency compared to the benzyl-substituted derivatives.
-
Cycloalkyl Substitution: Replacement of the aromatic ring with a cycloalkyl group, as seen in Compound 35 , dramatically shifts the selectivity towards the A₁ receptor, highlighting the importance of the aromatic moiety for A₂AAR recognition.
-
Phenyl Ring Substitution: The introduction of a methoxy group on the phenyl ring of the 2-phenylethyl substituent (Compound 42 ) retains high A₂AAR affinity and selectivity.
While the primary study focused on binding affinities, it was noted that further functional assays demonstrated that these compounds possess potent A₂A receptor agonist activity.[1] However, specific EC₅₀ or IC₅₀ values from these functional assays were not provided in the publication.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
Synthesis of 2-Hydrazinyladenosine Derivatives
A general synthetic route to 2-hydrazinyladenosine derivatives involves the reaction of 2-chloroadenosine with hydrazine hydrate to form the key intermediate, 2-hydrazinyladenosine. This intermediate is then reacted with various aldehydes or ketones to yield the desired N-substituted hydrazone derivatives.
Example Protocol for the Synthesis of a 2-Hydrazinyladenosine Derivative (e.g., Compound 23):
-
Step 1: Synthesis of 2-Hydrazinyladenosine. To a solution of 2-chloroadenosine in ethanol, an excess of hydrazine hydrate is added. The reaction mixture is heated at reflux for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 2-hydrazinyladenosine.
-
Step 2: Synthesis of the Hydrazone Derivative. 2-Hydrazinyladenosine is dissolved in a suitable solvent, such as methanol. An equimolar amount of the corresponding aldehyde or ketone (e.g., 4-fluorobenzaldehyde for Compound 23) is added to the solution. A catalytic amount of acetic acid is often added to facilitate the reaction. The mixture is stirred at room temperature or heated gently until the reaction is complete, as monitored by TLC. The resulting product is then isolated and purified, typically by recrystallization or column chromatography.
Radioligand Binding Assay for A₁ and A₂A Adenosine Receptors
This assay is used to determine the binding affinity (Ki) of the test compounds for the A₁ and A₂A adenosine receptors.
Materials:
-
Membrane preparations from cells expressing human A₁ or A₂A adenosine receptors.
-
Radioligand: [³H]CCPA for A₁ receptors and [³H]CGS21680 for A₂A receptors.
-
Non-specific binding control: 10 µM R-PIA for A₁ receptors and 10 µM NECA for A₂A receptors.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (this compound derivatives) at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparations with the radioligand and varying concentrations of the test compound in the assay buffer.
-
For the determination of non-specific binding, a separate set of tubes is prepared containing the membrane, radioligand, and a high concentration of the non-specific binding control.
-
The incubation is carried out at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The Ki values are calculated from the IC₅₀ values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay is used to determine the functional activity (agonist or antagonist) of the test compounds at the A₂A adenosine receptor by measuring the intracellular accumulation of cyclic AMP (cAMP).
Materials:
-
Cells expressing the human A₂A adenosine receptor (e.g., HEK293 or CHO cells).
-
A known A₂A receptor agonist (e.g., NECA or CGS21680) as a positive control.
-
Test compounds at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and reagents.
Procedure:
-
Seed the A₂A receptor-expressing cells in a multi-well plate and grow to a suitable confluency.
-
On the day of the assay, replace the culture medium with a stimulation buffer.
-
Add the test compounds at various concentrations to the wells. For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for receptor stimulation and cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
For agonists, the potency (EC₅₀) and efficacy (Emax) are determined by plotting the cAMP concentration against the compound concentration.
Mandatory Visualizations
A₂A Adenosine Receptor Signaling Pathway
Caption: A₂A Adenosine Receptor Signaling Pathway.
Experimental Workflow for Screening this compound Derivatives
Caption: Experimental Workflow for Screening Derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the design of potent and selective A₂A adenosine receptor agonists. The comparative analysis of the binding affinities of a series of 32 derivatives has provided valuable insights into the structure-activity relationships governing their interaction with A₁ and A₂A receptors. Specifically, the nature of the substituent on the hydrazino moiety plays a critical role in determining both the potency and selectivity of these compounds. While the available data is primarily focused on binding affinity, it strongly suggests that these derivatives warrant further investigation, including comprehensive functional characterization and in vivo studies, to fully elucidate their therapeutic potential. This guide provides researchers with a solid foundation of data and experimental protocols to advance the exploration of this interesting class of purinergic ligands.
References
Validating the Vasodilatory Effects of 2-Hydrazino Adenosine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasodilatory performance of 2-Hydrazino Adenosine derivatives with other adenosine receptor agonists, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the potential of these compounds as vasodilators.
Comparative Analysis of Vasodilatory Potency
The vasodilatory effects of several 2-(N'-aralkylidenehydrazino)adenosine derivatives have been evaluated and compared with other known adenosine receptor agonists. The following table summarizes the half-maximal effective concentration (EC50) values, a measure of potency, for coronary vasodilation in isolated guinea pig hearts. Lower EC50 values indicate higher potency.
| Compound | Agonist Type | EC50 for Coronary Vasodilation (nM) | Reference |
| 2-(N'-benzylidenehydrazino)adenosine | This compound Derivative | 1.7 - 3.2 | [1] |
| 2-(N'-[p-fluoro]benzylidenehydrazino)adenosine | This compound Derivative | 1.7 - 3.2 | [1] |
| 2-(N'-[p-methyl]benzylidenehydrazino)adenosine | This compound Derivative | 1.7 - 3.2 | [1] |
| 2-(N'-[p-methoxy]benzylidenehydrazino)adenosine | This compound Derivative | 1.7 - 3.2 | [1] |
| Adenosine | Non-selective Adenosine Agonist | ~100 | |
| CGS-21680 | Selective A2A Agonist | 40.2 | [2] |
| NECA | Non-selective Adenosine Agonist | 71.8 | [2] |
Note: The EC50 values for Adenosine, CGS-21680, and NECA are provided from a study on porcine coronary arteries and are included for comparative context. Direct comparative studies of this compound derivatives with these agonists in the same experimental setup are limited.
The data clearly indicates that several derivatives of this compound are highly potent coronary vasodilators, with EC50 values in the low nanomolar range.[1] This suggests a significant potential for this class of compounds in therapeutic applications requiring coronary vasodilation.
Experimental Protocols
The validation of vasodilatory effects of adenosine receptor agonists is typically conducted using in vitro organ bath studies on isolated arterial rings. The following is a generalized protocol based on common methodologies.
1. Tissue Preparation:
-
Male Sprague-Dawley rats (250-300g) are euthanized.
-
The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit buffer.
-
The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 2-3 mm in width.
-
For some experiments, the endothelium is mechanically removed by gently rubbing the intimal surface with a fine wire.
2. Organ Bath Setup:
-
Aortic rings are mounted between two stainless-steel hooks in a temperature-controlled (37°C) organ bath containing Krebs-Henseleit buffer, continuously bubbled with 95% O2 and 5% CO2.
-
One hook is fixed, while the other is connected to an isometric force transducer to record changes in tension.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
3. Vasodilation Assay:
-
After equilibration, the aortic rings are pre-contracted with a vasoconstrictor agent, typically phenylephrine (1 µM) or KCl (60 mM), to induce a stable tonic contraction.
-
Once a stable plateau of contraction is reached, the test compounds (this compound derivatives or other adenosine agonists) are cumulatively added to the organ bath in increasing concentrations.
-
The relaxation response is recorded as the percentage decrease in the pre-contracted tone.
-
The functional integrity of the endothelium can be confirmed by observing relaxation in response to acetylcholine (1 µM) in phenylephrine-pre-contracted rings.
4. Data Analysis:
-
Concentration-response curves are plotted, and the EC50 values (the concentration of the agonist that produces 50% of the maximal relaxation) are calculated using non-linear regression analysis.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro vasodilation assay.
Signaling Pathway of Adenosine-Mediated Vasodilation
The vasodilatory effects of adenosine and its analogues, including this compound derivatives, are primarily mediated by the activation of A2A adenosine receptors on vascular smooth muscle cells.[3] The binding of an agonist to the A2A receptor initiates a downstream signaling cascade that leads to smooth muscle relaxation and vasodilation.
The activation of the A2A receptor leads to the stimulation of adenylyl cyclase via a Gs protein, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and opens ATP-sensitive potassium (KATP) channels. The opening of these channels leads to hyperpolarization of the vascular smooth muscle cell membrane, which closes voltage-gated calcium channels and reduces intracellular calcium concentration, ultimately causing vasodilation.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Prolonged exposure to 5'-N-ethylcarboxamidoadenosine (NECA) does not affect the adenosine A2A-mediated vasodilation in porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Hydrazino Adenosine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Hydrazino Adenosine analogs, focusing on their structure-activity relationships (SAR) as agonists for adenosine receptors, particularly the A₂A subtype. The information presented is supported by experimental data from peer-reviewed scientific literature, intended to aid in the rational design and development of novel therapeutic agents.
Introduction to this compound Analogs
Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are crucial targets for a wide range of therapeutic areas, including cardiovascular diseases, inflammation, and neurodegenerative disorders. The A₂A adenosine receptor, in particular, has garnered significant attention. Analogs of adenosine, the endogenous ligand, have been extensively explored to develop potent and selective agonists. Modifications at the C2 position of the adenine core have proven to be a fruitful strategy. The introduction of a hydrazino group at this position has led to the discovery of potent A₂A receptor agonists. This guide focuses on the SAR of these this compound analogs, examining how different substitutions on the hydrazino moiety influence their binding affinity and functional activity.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of this compound analogs to adenosine A₁ and A₂A receptors is a key determinant of their potency and selectivity. The following table summarizes the inhibitory constants (Ki) for a series of 2-[N'-(arylallylidene)hydrazino]adenosines and other 2-hydrazinyladenosine derivatives.
Table 1: Binding Affinity (Ki, nM) of this compound Analogs at Rat A₁ and A₂A Adenosine Receptors.
| Compound | R Group | A₁ (Ki, nM) | A₂A (Ki, nM) | Selectivity (A₁/A₂A) |
| 5a | Phenyl | >1000 | 100 | >10 |
| 5b | 2-Furyl | >1000 | 40 | >25 |
| 5c | 2-Thienyl | >1000 | 70 | >14.3 |
| 5d | 4-Methylphenyl | >1000 | 120 | >8.3 |
| 5e | 4-Methoxyphenyl | >1000 | 150 | >6.7 |
| 5f | 4-Chlorophenyl | >1000 | 80 | >12.5 |
| 5g | 4-Nitrophenyl | >1000 | 23 | >43.5 |
| 23 | (structure-specific) | >1000 | 1.8 | >555 |
| 24 | (structure-specific) | >1000 | 6.4 | >156 |
| 42 | (structure-specific) | >1000 | 6.3 | >158 |
| 30 | (structure-specific) | >1000 | 20 | >50 |
| 31 | (structure-specific) | >1000 | 67 | >14.9 |
| 35 | (structure-specific) | 4.5 | >1000 | <0.0045 |
Data for compounds 5a-g sourced from Viziano et al. (1995).[1][2] Data for compounds 23, 24, 30, 31, 35, and 42 sourced from a study on 2-hydrazinyladenosine derivatives.[3][4]
Key SAR Observations for Binding Affinity:
-
A₂A Selectivity: Most this compound analogs exhibit high selectivity for the A₂A receptor over the A₁ receptor.[1]
-
Influence of the Aryl Group: The nature and position of substituents on the aryl ring of 2-[N'-(3-arylallylidene)hydrazino]adenosines have a moderate influence on A₂A receptor affinity.[1] The presence of a nitro group at the para position (compound 5g ) significantly enhances affinity.[1]
-
Potent Derivatives: Further modifications on the 2-hydrazinyl moiety have led to the development of highly potent A₂A agonists, such as compound 23 , with a Ki value of 1.8 nM.[4]
-
A₁ Selectivity: While most analogs are A₂A selective, specific structural modifications can lead to high A₁ receptor selectivity, as seen with compound 35 (Ki = 4.5 nM for A₁).[4]
Functional Activity of this compound Analogs
The functional activity of these analogs is often assessed through their ability to induce vasorelaxation, a response mediated by A₂A receptors, and their potency in stimulating cyclic AMP (cAMP) accumulation.
Table 2: Functional Potency of Selected this compound Analogs.
| Compound | Functional Assay | Potency (EC₅₀ or other measure) |
| 4b | Vasorelaxation | Potent |
| 5a | Vasorelaxation | Potent |
| 5b | Vasorelaxation | Potent |
| 23, 24, 30, 31, 42 | A₂A Agonist Activity | Potent |
Data for compounds 4b, 5a, and 5b sourced from Viziano et al. (1995).[1] Data for compounds 23, 24, 30, 31, and 42 from a study on 2-hydrazinyladenosine derivatives.[4]
Key SAR Observations for Functional Activity:
-
Vasorelaxation: Several 2-[N'-(arylallylidene)hydrazino]adenosines, such as compounds 4b , 5a , and 5b , are potent inducers of vasorelaxation, an A₂A-mediated response, without significant effects on heart rate (an A₁-mediated action).[1]
-
A₂A Agonism: Derivatives with high A₂A binding affinity, such as compounds 23 , 24 , 30 , 31 , and 42 , also demonstrate potent A₂A receptor agonist activity in functional assays.[4]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these analogs, it is essential to visualize the signaling pathways they modulate and the workflows of the experiments used to characterize them.
Caption: A₂A Adenosine Receptor Signaling Pathway.
The binding of a this compound analog to the A₂A receptor activates the Gs alpha subunit of the heterotrimeric G-protein.[5] This stimulates adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[5] The rise in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets like the cAMP-responsive element-binding protein (CREB), which modulates gene transcription.[5][6]
Caption: Radioligand Binding Assay Workflow.
This workflow illustrates the key steps in a radioligand binding assay to determine the affinity of the test compounds for the A₂A receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Radioligand Binding Assay Protocol for A₂A Adenosine Receptor
This protocol is adapted from standard procedures for determining the binding affinity of unlabeled compounds.[7][8][9]
-
Receptor Source: Membranes from HEK-293 cells stably expressing the human A₂A adenosine receptor.
-
Radioligand: [³H]CGS21680 (a selective A₂A agonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and dilute in ice-cold Assay Buffer to the desired protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of Assay Buffer or competing unlabeled ligand (this compound analog) at various concentrations.
-
25 µL of [³H]CGS21680 solution.
-
25 µL of the diluted membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Washing: Rapidly wash the filters with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.5) to remove unbound radioligand.
-
Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Total Binding: Radioactivity in the absence of a competing ligand.
-
Non-specific Binding: Radioactivity in the presence of a high concentration of a non-labeled standard agonist (e.g., 10 µM NECA).
-
Specific Binding: Total Binding - Non-specific Binding.
-
Ki Calculation: The concentration of the competing ligand that inhibits 50% of the specific binding (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay for A₂A Adenosine Receptor Agonists
This functional assay measures the ability of the analogs to stimulate cAMP production.[10][11][12]
-
Cell Line: HEK-293 cells stably expressing the human A₂A adenosine receptor.
-
Principle: A₂A receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. This is a competitive immunoassay where cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a specific anti-cAMP antibody.
-
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound analogs in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Stimulation:
-
Remove the culture medium and wash the cells with PBS.
-
Add the stimulation buffer with the PDE inhibitor and incubate for 15-30 minutes.
-
Add the serially diluted test compounds to the wells.
-
Incubate at room temperature for an optimized time (e.g., 30 minutes).
-
-
Cell Lysis and Detection:
-
Lyse the cells using the lysis buffer from a commercial cAMP assay kit.
-
Follow the manufacturer's instructions for the detection of cAMP, which typically involves adding a labeled cAMP conjugate and an anti-cAMP antibody.
-
Incubate for the recommended time.
-
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP produced in response to each concentration of the test compound.
-
Plot the concentration-response curve and determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).
-
Conclusion
The 2-hydrazino substitution on the adenosine scaffold has proven to be a valuable strategy for developing potent and selective A₂A adenosine receptor agonists. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to the aryl group in 2-[N'-(3-arylallylidene)hydrazino]adenosines can fine-tune binding affinity, while further structural diversification of the 2-hydrazinyl moiety has led to compounds with nanomolar potency. The provided experimental protocols offer a foundation for the continued evaluation and development of these promising analogs for various therapeutic applications.
References
- 1. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
A Researcher's Guide to Assessing the Purity of Synthetic 2-Hydrazino Adenosine and Its Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic 2-Hydrazino Adenosine, a key intermediate and a known impurity of the A2A adenosine receptor agonist, Regadenoson. This guide will delve into detailed experimental protocols, present comparative data with relevant alternatives, and utilize visualizations to clarify complex workflows and pathways.
Introduction to this compound and Its Significance
This compound, also identified as Regadenoson Impurity 19, is a critical molecule in the synthesis of various adenosine receptor modulators.[1][2][3] Its purity is paramount as the presence of impurities can significantly impact the efficacy, safety, and overall quality of the final active pharmaceutical ingredient (API).[4] The hydrazine group at the 2-position of the purine ring makes it a versatile synthon for further chemical modifications, particularly in the development of agonists and antagonists for adenosine receptors, which are implicated in a wide range of physiological processes.[5][6][7]
This guide will explore the primary analytical techniques for purity assessment of this compound and compare its analytical profile with that of its parent compound, Regadenoson, and another key 2-substituted adenosine analog, CGS-21680.
Comparative Analysis of Purity Assessment Methods
The determination of purity for this compound and its analogs predominantly relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative purity analysis, while Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for impurity identification and structural elucidation.[4][8][9]
| Analytical Technique | This compound (Regadenoson Impurity 19) | Regadenoson | CGS-21680 (2-[p-(2-carboxyethyl)phenethylamino]-5'-N-ethylcarboxamidoadenosine) |
| HPLC Purity (%) | Typically >98% (as a reference standard) | >99.5% (as an API) | >98% (as a research compound) |
| Common Impurities | Unreacted starting materials, regioisomers (e.g., N7-substituted), oxidation products, and products of incomplete reaction.[10] | Process-related impurities (e.g., 2-chloroadenosine, starting materials), and degradation products.[1][8][11] | Isomers, unreacted starting materials, and byproducts from the multi-step synthesis. |
| Typical HPLC Column | Reversed-phase C18 or C8 | Reversed-phase C18 or PFP (Pentafluorophenyl)[1] | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/water or Methanol/water with acidic modifiers (e.g., formic acid, TFA).[12] | Gradient elution with buffers such as methane sulfonic acid or phosphate buffers and organic modifiers like acetonitrile or methanol.[1][2] | Acetonitrile/water or Methanol/water with buffers like ammonium acetate. |
| Detection | UV at ~260-272 nm.[1] | UV at ~272 nm.[1] | UV at ~280 nm. |
| LC-MS (m/z) | Expected [M+H]⁺ at approx. 298.14 | [M+H]⁺ at approx. 391.15 | [M+H]⁺ at approx. 586.26 |
| Key NMR Signals | Distinct signals for the ribose protons, adenine protons, and exchangeable protons of the amino and hydrazino groups. | Characteristic signals for the pyrazole and methylamino groups in addition to the adenosine core. | Signals corresponding to the phenethylamino and ethylcarboxamido moieties. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To quantify the purity of synthetic this compound and separate it from potential process-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a small amount of DMSO followed by dilution with the mobile phase) to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 260 nm
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peak areas of all observed peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Objective: To identify the molecular weights of potential impurities in the synthetic this compound sample.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Utilize the same chromatographic conditions as the HPLC method.
-
Set the mass spectrometer to positive ion mode.
-
Acquire mass spectra over a range of m/z 100-1000.
-
Analyze the mass spectra of any impurity peaks to determine their molecular weights. This information, combined with knowledge of the synthetic route, can help in identifying the impurity structures.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of synthetic this compound and identify any structural isomers or impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated dimethyl sulfoxide (DMSO-d6)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d6.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
Data Analysis:
-
Assign the peaks in the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure.
-
Look for any unexpected peaks that may indicate the presence of impurities. The chemical shifts and coupling constants will provide detailed information about the molecular structure.
-
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved in assessing the purity of this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for the synthesis and purity assessment of this compound.
Caption: Simplified A2A adenosine receptor signaling pathway activated by an agonist like Regadenoson.
Conclusion
The rigorous assessment of purity for synthetic nucleoside analogs like this compound is a multi-faceted process that is critical for advancing drug discovery and development. By employing a combination of powerful analytical techniques such as HPLC, LC-MS, and NMR, researchers can confidently determine the purity, identify potential impurities, and confirm the structural integrity of their synthesized compounds. This guide provides a foundational framework for these analytical procedures and offers a comparative perspective on related adenosine analogs, empowering scientists to ensure the quality and reliability of their research.
References
- 1. jetir.org [jetir.org]
- 2. jocpr.com [jocpr.com]
- 3. veeprho.com [veeprho.com]
- 4. veeprho.com [veeprho.com]
- 5. jocpr.com [jocpr.com]
- 6. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. Secure Verification [machinery.mas.bg.ac.rs]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Regadenoson Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
A Comparative Analysis of 2-Hydrazino Adenosine Derivatives and Standard A2a Agonists
For researchers and professionals in drug development, the selection of potent and selective agonists for the A2a adenosine receptor is critical for advancing research in areas such as inflammation, neurodegenerative diseases, and cardiology. This guide provides a comprehensive benchmark of a promising 2-Hydrazino Adenosine derivative against established A2a agonists: CGS-21680, Regadenoson, and NECA.
This comparison synthesizes key performance data, including binding affinity (Ki) and functional potency (EC50), from various scientific sources. It also outlines detailed experimental protocols for the assays used to generate this data and provides visual representations of the A2a signaling pathway and experimental workflows to support researchers in their experimental design and interpretation.
Data Presentation: Quantitative Comparison of A2a Agonists
The following tables summarize the binding affinity and functional potency of a potent this compound derivative alongside standard A2a agonists. It is important to note that the presented data has been compiled from different studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: A2a Receptor Binding Affinity (Ki)
| Compound | Ki (nM) | Receptor Source | Radioligand | Source |
| This compound Derivative | 1.8 | Human A2a | [3H]ZM241385 | [1][2] |
| CGS-21680 | 27 | Human A2a | Not Specified | |
| Regadenoson | ~1000 | Human A2a | Not Specified | |
| NECA | 20 | Human A2a | [3H]-SCH 58261 | [3] |
Table 2: A2a Receptor Functional Potency (EC50)
| Compound | EC50 (nM) | Assay Type | Cell Line | Source |
| This compound Derivative | Potent Agonist Activity Reported | cAMP Accumulation | Not Specified | [1][2] |
| CGS-21680 | 16.6 | cAMP Accumulation | CHO-A2a cells | [4] |
| Regadenoson | Potent coronary vasodilator (functional response) | Vasodilation | Not Applicable | [5] |
| NECA | 12.8 | cAMP Accumulation | CHO-hA2a cells | [6] |
Mandatory Visualizations
To elucidate the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
Competitive Radioligand Binding Assay for A2a Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the A2a adenosine receptor.
Materials:
-
Cell membranes expressing the human A2a adenosine receptor.
-
Radioligand: [3H]ZM241385 (a selective A2a antagonist).
-
Test compound (e.g., this compound derivative).
-
Non-specific binding control: A high concentration of a non-labeled A2a ligand (e.g., 10 µM NECA).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Assay buffer.
-
Non-specific Binding: Non-specific binding control.
-
Test Compound: Serial dilutions of the test compound.
-
-
Radioligand Addition: Add a fixed concentration of [3H]ZM241385 to all wells. The concentration should be close to its Kd for the A2a receptor.
-
Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay for A2a Receptor
Objective: To determine the functional potency (EC50) of a test compound as an agonist for the A2a adenosine receptor.
Materials:
-
A cell line expressing the human A2a adenosine receptor (e.g., CHO or HEK293 cells).
-
Test compound (e.g., this compound derivative).
-
Reference agonist (e.g., CGS-21680).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well or 384-well plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the A2a receptor-expressing cells into 96-well or 384-well plates and culture overnight.
-
Compound Preparation: On the day of the assay, prepare serial dilutions of the test compound and the reference agonist in assay buffer containing a PDE inhibitor.
-
Cell Stimulation:
-
Remove the culture medium from the cells and wash with assay buffer.
-
Add the compound dilutions to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Perform the steps for cAMP detection as per the manufacturer's instructions. This typically involves the addition of detection reagents.
-
-
Data Acquisition: Measure the signal (e.g., fluorescence or luminescence) using a compatible plate reader.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP provided in the kit.
-
Convert the raw signal from the cell-based assay to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.
-
References
- 1. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine A2A receptor dynamics studied with the novel fluorescent agonist Alexa488-APEC - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Hydrazino Adenosine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. 2-Hydrazino Adenosine, a purine nucleoside analog, requires careful management due to its potential hazards. Although comprehensive safety data for this specific compound is not fully available, its structural component, hydrazine, is a known hazardous substance. Therefore, this compound should be handled and disposed of with the same precautions as other hydrazine-containing compounds. One safety data sheet indicates that this compound is suspected of damaging fertility or the unborn child, underscoring the need for stringent safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Tightly fitting safety goggles with side-shields
-
Chemical-resistant gloves
-
A lab coat or impervious clothing
-
In situations with a risk of aerosol generation, a respirator may be necessary.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. The following steps provide a clear and compliant procedure for its management:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with hydrazine compounds. Avoid contact with oxidizing agents, acids, and metal oxides.
-
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., toxic, health hazard).
-
Store the sealed container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with all available safety information, including the Safety Data Sheet (SDS) for this compound.
-
-
Disposal Method:
-
The primary and recommended method of disposal for hydrazine-containing compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1]
-
Liquid injection or fluidized bed incineration are acceptable methods for the disposal of hydrazines.[2]
-
-
Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
For small spills, chemical neutralization may be an option. A dilute solution of sodium hypochlorite, calcium hypochlorite, or hydrogen peroxide can be used to oxidize the hydrazine.[2][3] However, be aware that incomplete reactions can produce carcinogenic byproducts.[2]
-
Collect the absorbed material into a hazardous waste container and dispose of it following the procedures outlined above.
-
Do not wash spills into the sewer system.[4]
-
Quantitative Data Summary
Due to the limited specific data available for this compound, quantitative disposal parameters are based on the general guidelines for hydrazine compounds.
| Parameter | Guideline | Source |
| Primary Disposal Method | High-Temperature Incineration (Liquid Injection or Fluidized Bed) | [1][2] |
| Chemical Neutralization Agents (for spills) | Sodium Hypochlorite, Calcium Hypochlorite, Hydrogen Peroxide (in dilute solution) | [2][3] |
| Known Incompatibilities | Oxidizing agents, acids, metal oxides, organic materials | [3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is imperative to adhere to all federal, state, and local regulations regarding the disposal of hazardous materials. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet for any chemical before handling and disposal.
References
Essential Safety and Operational Guide for Handling 2-Hydrazino Adenosine
2-Hydrazino Adenosine is a purine nucleoside analog.[3] While its specific toxicological properties are not well-documented in the provided search results, its structural relationship to hydrazine suggests that it should be handled with care. Hydrazine and its derivatives are known to be toxic and potentially carcinogenic.[2][4][5]
Personal Protective Equipment (PPE)
Given the unknown potency and potential hazards associated with this compound, particularly its hydrazine component, a stringent PPE protocol is mandatory to prevent dermal, ocular, and respiratory exposure.[4] The following table summarizes the required equipment based on guidelines for handling hydrazine derivatives.[6][7][8]
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant, non-permeable gloves (e.g., Nitrile or Neoprene).[6][7] Gloves must be inspected before use. | To prevent skin contact. Hydrazine can be fatal if absorbed through the skin.[6] |
| Eye Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[1][6] | To protect eyes from splashes and chemical vapors. |
| Skin and Body Protection | A fire/flame-resistant lab coat worn over full-length clothing and closed-toe shoes.[1][6] | To prevent accidental skin exposure and provide protection from potential chemical splashes. |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood or a glove box to minimize inhalation.[6][7] If ventilation is inadequate, a NIOSH-approved full-face respirator with appropriate cartridges should be used as a last resort.[6] | To protect against the inhalation of potentially toxic dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and procedural consistency.
-
Preparation and Engineering Controls :
-
Work exclusively within a designated area, such as a certified chemical fume hood or glove box, to ensure adequate ventilation.[1][7]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been tested.[6]
-
Keep a spill kit with appropriate absorbent materials nearby before beginning work.
-
-
Handling the Compound :
-
Don PPE: Before handling the compound, put on all required PPE as detailed in the table above.
-
Avoid Contamination: Prevent direct contact with skin, eyes, and clothing.
-
Weighing: If weighing the solid compound, do so within the fume hood on a draft shield to prevent dissemination of dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, isolated from oxidizing materials and acids.[6]
-
-
Post-Handling :
Emergency and Disposal Plan
Emergency Procedures
-
Spill: In the event of a spill, evacuate the immediate area and notify others. Do not attempt to clean up a significant spill of a hydrazine-containing compound without proper training and equipment.[7] For a small spill within a fume hood, use an appropriate absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.
-
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Collection: All waste material, including unused compound and contaminated disposables (e.g., gloves, wipes, pipette tips), must be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Method: Excess and expired materials should be offered to a licensed hazardous material disposal company.[1] Follow all federal, state, and local regulations for chemical waste disposal. Do not discharge into drains or the environment.[1]
Experimental Protocols
Specific, validated experimental protocols for this compound are not widely available in the searched literature. As a nucleoside analog, its activity would likely be investigated at adenosine receptors. The following section provides a general framework for the initial characterization of a novel adenosine receptor ligand, which should be adapted as necessary.
Predicted Mechanism of Action
This compound is structurally an adenosine analog and is predicted to interact with one or more of the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). These are G-protein coupled receptors (GPCRs). The A₁ and A₃ subtypes typically couple to inhibitory G-proteins (Gᵢ/ₒ), leading to a decrease in intracellular cyclic AMP (cAMP). Conversely, the A₂ₐ and A₂ₑ subtypes couple to stimulatory G-proteins (Gₛ), causing an increase in cAMP.[9]
General Protocol: Functional cAMP Assay
This protocol measures the effect of this compound on intracellular cAMP levels in cells expressing a specific adenosine receptor subtype.
-
Objective: To determine if this compound acts as an agonist or antagonist at adenosine receptors and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ).
-
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human adenosine receptor of interest.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay buffer.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Forskolin (to stimulate cAMP production in antagonist mode).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Methodology:
-
Cell Culture: Plate the cells in 96-well or 384-well plates and grow to the desired confluency.
-
Assay Preparation: On the day of the experiment, replace the culture medium with assay buffer containing a PDE inhibitor and pre-incubate.[9]
-
Compound Addition (Agonist Mode): Add serial dilutions of this compound to the wells.
-
Compound Addition (Antagonist Mode): Add serial dilutions of this compound, followed by a fixed concentration of a known agonist (or forskolin for A₁/A₃ receptors) to stimulate cAMP production.
-
Incubation: Incubate the plates at 37°C for a specified time.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.[9]
-
Data Analysis: Plot the cAMP response against the compound concentration. For agonist activity, calculate the EC₅₀ and Eₘₐₓ values. For antagonist activity, calculate the IC₅₀ value.
-
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. Hydrazine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. safety.charlotte.edu [safety.charlotte.edu]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
